IDD388
Description
Structure
3D Structure
Properties
CAS No. |
314297-26-2 |
|---|---|
Molecular Formula |
C16H12BrClFNO4 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-[2-[(4-bromo-2-fluorophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C16H12BrClFNO4/c17-10-2-1-9(13(19)5-10)7-20-16(23)12-4-3-11(18)6-14(12)24-8-15(21)22/h1-6H,7-8H2,(H,20,23)(H,21,22) |
InChI Key |
ZLIGBZRXAQNUFO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IDD388; IDD 388; IDD-388 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of IDD388: An Aldo-Keto Reductase 1B10 (AKR1B10) Inhibitor
Abstract
IDD388 is a potent small molecule inhibitor of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10), an enzyme implicated in various pathological conditions, including cancer. This technical guide delineates the mechanism of action of this compound, focusing on its interaction with AKR1B10 and the subsequent impact on cellular signaling pathways. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, incorporating quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Introduction: The Target - AKR1B10
Aldo-keto reductase family 1 member B10 (AKR1B10) is a cytosolic, NADPH-dependent reductase.[1][2] While its expression is normally restricted to the gastrointestinal tract, AKR1B10 is overexpressed in a variety of solid tumors, including breast, lung, and liver cancers.[2] This aberrant expression is associated with cancer progression and chemoresistance.[2] AKR1B10's role in carcinogenesis is multifaceted, involving the detoxification of cytotoxic carbonyls, regulation of retinoic acid levels, and modulation of fatty acid synthesis.[2] Given its limited expression in normal tissues outside the GI tract and its role in malignancy, AKR1B10 has emerged as a promising therapeutic target.
This compound: A Selective Inhibitor of AKR1B10
This compound was initially developed as a potent inhibitor of aldose reductase (AR or AKR1B1), an enzyme structurally similar to AKR1B10. However, subsequent studies have characterized its activity against AKR1B10. This compound and its derivatives have been instrumental in elucidating the structural and functional differences between these two closely related enzymes, paving the way for the design of more selective AKR1B10 inhibitors.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound and its polyhalogenated derivatives have been evaluated against both human aldose reductase (AR) and AKR1B10. The half-maximal inhibitory concentration (IC50) values from in vitro enzymatic assays are summarized below.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | AKR1B10 | 4.4 [3] |
| This compound | AR (AKR1B1) | 0.4[3] |
| MK181 | AKR1B10 | > 1 |
| MK181 | AR (AKR1B1) | < 1 |
| MK319 | AKR1B10 | > 1 |
| MK319 | AR (AKR1B1) | < 1 |
| MK184 | AKR1B10 | 1.0 |
| MK184 | AR (AKR1B1) | > 20 |
| MK204 | AKR1B10 | 0.08 |
| MK204 | AR (AKR1B1) | > 20 |
Table 1: In vitro inhibitory activity of this compound and its derivatives against AKR1B10 and Aldose Reductase (AR). Data sourced from competitive enzymatic assays.[4]
The data demonstrates that while this compound is a more potent inhibitor of AR, modifications to its structure, specifically the addition of bromine atoms, can significantly enhance its potency and selectivity for AKR1B10, as seen with compound MK204.[4]
Signaling Pathways Modulated by AKR1B10 Inhibition
Inhibition of AKR1B10 by compounds like this compound can impact several critical signaling pathways involved in cancer cell proliferation, migration, and survival.
The ERK Signaling Pathway
AKR1B10 has been shown to promote breast cancer cell migration and invasion through the activation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[5] This activation leads to the increased expression of matrix metalloproteinase-2 (MMP2) and vimentin, proteins crucial for extracellular matrix degradation and cell motility.[5]
The PI3K/AKT Signaling Pathway
AKR1B10 expression has been linked to the activation of the PI3K/AKT pathway, which promotes the proliferation, migration, and invasion of hepatocellular carcinoma cells.[6] Knockdown of AKR1B10 leads to decreased phosphorylation of both PI3K and AKT.[6]
The Kras-E-cadherin Pathway
In pancreatic carcinoma, AKR1B10 has been shown to modulate the Kras-E-cadherin pathway.[7] Silencing AKR1B10 leads to a downregulation of the active form of Kras and its downstream effectors, along with an upregulation of E-cadherin, a key component of cell-cell adhesion.[7] This suggests that inhibiting AKR1B10 can suppress the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.
Experimental Protocols for Assessing this compound Activity
The following protocols are representative of the methods used to characterize the inhibitory effects of this compound and other inhibitors on AKR1B10 and its downstream cellular functions.
In Vitro AKR1B10 Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant AKR1B10.
-
Materials:
-
Recombinant human AKR1B10
-
NADPH
-
Substrate (e.g., d,l-glyceraldehyde)
-
Assay buffer: 100 mM sodium phosphate buffer, pH 6.8
-
Test compound (this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 200 µM NADPH, and the desired concentration of the test compound.
-
Add 50 µg of recombinant AKR1B10 protein to each well.
-
Initiate the reaction by adding 10 mM d,l-glyceraldehyde.
-
Incubate the plate at room temperature for 20 minutes.
-
Measure the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.[8]
-
Cell Proliferation Assay (CCK-8)
This assay assesses the effect of AKR1B10 inhibition on the proliferation of cancer cells.
-
Materials:
-
Cancer cell line expressing AKR1B10 (e.g., Huh7)
-
Complete cell culture medium
-
Test compound (this compound)
-
96-well cell culture plate
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
-
Procedure:
-
Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-72 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.[9]
-
Cell Migration Assay (Wound Healing)
This assay evaluates the effect of AKR1B10 inhibition on the migratory capacity of cancer cells.
-
Materials:
-
Cancer cell line expressing AKR1B10
-
Complete cell culture medium
-
6-well cell culture plate
-
200 µL pipette tip
-
Test compound (this compound)
-
Microscope with a camera
-
-
Procedure:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the test compound or vehicle.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at multiple points and calculate the percentage of wound closure.[9]
-
Western Blot Analysis
This technique is used to detect changes in the protein levels of AKR1B10 and downstream signaling molecules.
-
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-AKR1B10, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Normalize the protein of interest to a loading control (e.g., GAPDH).[10]
-
Conclusion
The primary mechanism of action of this compound is the inhibition of the aldo-keto reductase AKR1B10. While its selectivity profile indicates greater potency for the related enzyme aldose reductase, this compound and its derivatives serve as crucial tools for investigating the role of AKR1B10 in cancer biology. By inhibiting AKR1B10, these compounds can modulate key signaling pathways such as the ERK, PI3K/AKT, and Kras-E-cadherin pathways, ultimately leading to a reduction in cancer cell proliferation, migration, and invasion. The experimental protocols detailed herein provide a framework for the continued investigation of AKR1B10 inhibitors and their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldose Reductase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AKR1B10 promotes breast cancer cell migration and invasion via activation of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Knockdown or inhibition of Aldo-keto reductase 1B10 inhibits pancreatic carcinoma growth via modulating Kras - E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
IDD388: A Selective Aldose Reductase (ALR2) Inhibitor for Diabetic Complications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
IDD388 is a potent and selective inhibitor of aldose reductase (ALR2), a key enzyme in the polyol pathway implicated in the pathogenesis of diabetic complications. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and the experimental methodologies used for its evaluation. Detailed quantitative data are presented to facilitate comparison with other aldose reductase inhibitors. Furthermore, this guide outlines the signaling pathways involved and provides standardized experimental workflows through detailed diagrams to support further research and development of this compound as a potential therapeutic agent for diabetic neuropathy, nephropathy, and retinopathy.
Introduction: The Role of ALR2 in Diabetic Complications
Chronic hyperglycemia in diabetes mellitus leads to an increased flux of glucose through the polyol pathway. Aldose reductase (ALR2) is the first and rate-limiting enzyme in this pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.
The accumulation of sorbitol in tissues that do not depend on insulin for glucose uptake, such as nerves, retina, and kidneys, creates osmotic stress, leading to cellular damage. Furthermore, the increased activity of the polyol pathway depletes NADPH, a crucial cofactor for glutathione reductase, thereby exacerbating oxidative stress. This cascade of events is a major contributor to the development and progression of diabetic complications.
Inhibition of ALR2 is a promising therapeutic strategy to prevent or mitigate these long-term complications. A critical challenge in developing ALR2 inhibitors is achieving high selectivity over the closely related enzyme aldehyde reductase (ALR1), which plays a vital role in detoxifying endogenous and exogenous aldehydes. Non-selective inhibition of ALR1 can lead to undesirable side effects. This compound has emerged as a highly selective inhibitor of ALR2, making it a compound of significant interest for further investigation.
This compound: Mechanism of Action and Selectivity
This compound is a potent, non-competitive inhibitor of ALR2. Its inhibitory action prevents the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects of the activated polyol pathway.
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy and selectivity of this compound have been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values against human recombinant ALR2 and ALR1 are summarized in the table below.
| Compound | ALR2 IC50 | ALR1 IC50 | Selectivity Index (ALR1 IC50 / ALR2 IC50) |
| This compound | 30 nM[1] | 14 µM[1] | ~467 |
The data clearly indicates that this compound is a highly potent inhibitor of ALR2 and exhibits a remarkable selectivity of approximately 467-fold over ALR1.[1] This high degree of selectivity is a crucial attribute for a potential therapeutic candidate, minimizing the risk of off-target effects associated with ALR1 inhibition.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's inhibitory activity.
Recombinant Human Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibition Assay
This protocol outlines the spectrophotometric measurement of ALR2 and ALR1 enzyme activity.
Materials:
-
Recombinant human ALR2 and ALR1 enzymes
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-glyceraldehyde (substrate for ALR2)
-
Glycolaldehyde (substrate for ALR1)
-
Potassium phosphate buffer (pH 6.2 for ALR2, pH 7.0 for ALR1)
-
This compound (or other test inhibitors)
-
DMSO (for dissolving inhibitors)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of NADPH in the appropriate buffer.
-
Prepare stock solutions of substrates (DL-glyceraldehyde and glycolaldehyde) in the appropriate buffer.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v).
-
-
Assay Mixture Preparation:
-
In each well of the 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
NADPH solution
-
This compound solution at various concentrations (or vehicle control)
-
Recombinant enzyme solution (ALR2 or ALR1)
-
-
-
Enzyme Reaction Initiation and Measurement:
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 5 minutes).
-
Initiate the enzymatic reaction by adding the respective substrate (DL-glyceraldehyde for ALR2, glycolaldehyde for ALR1) to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate spectrophotometer. The rate of decrease in absorbance corresponds to the rate of NADPH oxidation and is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below to enhance understanding.
The Polyol Pathway and the Role of ALR2
Caption: The Polyol Pathway and the inhibitory action of this compound on ALR2.
Experimental Workflow for In Vitro ALR2 Inhibition Assay
Caption: Workflow for determining the IC50 of ALR2 inhibitors.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical structure, a benzenesulfonamide derivative, suggests a plausible synthetic route based on established organic chemistry principles. A general approach would likely involve the coupling of a substituted benzenesulfonyl chloride with an appropriate amine-containing heterocyclic moiety.
General Synthetic Approach for Benzenesulfonamides
A common method for the synthesis of benzenesulfonamides involves the reaction of a sulfonyl chloride with an amine.
Caption: General reaction scheme for the synthesis of benzenesulfonamides.
In Vivo Evaluation in Animal Models of Diabetes
To assess the therapeutic potential of an ALR2 inhibitor like this compound, in vivo studies in animal models of diabetes are essential. These studies are designed to evaluate the compound's efficacy in preventing or reversing diabetic complications, as well as its pharmacokinetic and safety profiles.
Commonly Used Animal Models
-
Streptozotocin (STZ)-induced diabetic rats/mice: STZ is a chemical that is toxic to pancreatic β-cells, inducing a state of hyperglycemia that mimics Type 1 diabetes. This is a widely used model to study diabetic complications.
-
db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, serving as a model for Type 2 diabetes.
-
Zucker Diabetic Fatty (ZDF) rats: These rats also develop obesity, insulin resistance, and hyperglycemia, providing another relevant model of Type 2 diabetes.
Key Endpoints for Efficacy Assessment
-
Diabetic Neuropathy:
-
Nerve Conduction Velocity (NCV): Measurement of the speed of electrical impulses along a nerve. A decrease in NCV is a hallmark of diabetic neuropathy.
-
Thermal and Mechanical Nociceptive Thresholds: Assessment of sensitivity to heat and pressure to evaluate neuropathic pain.
-
Intraepidermal Nerve Fiber Density (IENFD): Quantification of nerve endings in skin biopsies, which is reduced in diabetic neuropathy.
-
-
Diabetic Nephropathy:
-
Albuminuria: Measurement of albumin in the urine, an early indicator of kidney damage.
-
Glomerular Filtration Rate (GFR): Assessment of kidney function.
-
Histological analysis of kidney tissue: Examination for structural changes such as glomerular hypertrophy and basement membrane thickening.
-
-
Diabetic Retinopathy:
-
Fundus Photography and Fluorescein Angiography: Visualization of the retinal vasculature to detect abnormalities like microaneurysms and leakage.
-
Electroretinography (ERG): Measurement of the electrical response of the retinal cells to light stimulation.
-
Histological analysis of retinal tissue: Examination for changes such as loss of pericytes and acellular capillary formation.
-
Conclusion and Future Directions
This compound is a highly potent and selective inhibitor of aldose reductase with significant potential for the treatment of diabetic complications. The data presented in this guide highlights its promising in vitro profile. Future research should focus on a comprehensive preclinical evaluation of this compound, including detailed pharmacokinetic and toxicology studies, and efficacy assessment in various animal models of diabetic complications. The experimental protocols and workflows provided herein offer a standardized framework for such investigations. Successful preclinical development could pave the way for clinical trials to establish the safety and efficacy of this compound in patients with diabetes.
References
Foundational Research on Aldose Reductase Inhibitor IDD388: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), designated as AKR1B1, is a critical enzyme in the polyol pathway. Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway is implicated in the pathogenesis of diabetic complications. Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol. The accumulation of sorbitol and the subsequent metabolic cascade contribute to osmotic stress, oxidative damage, and inflammation in various tissues, leading to conditions like diabetic neuropathy, nephropathy, retinopathy, and cardiomyopathy.
IDD388 is a potent and selective inhibitor of aldose reductase. Its development represents a targeted approach to mitigate the downstream pathological effects of hyperglycemia by blocking the initial, rate-limiting step of the polyol pathway. This guide provides an in-depth overview of the foundational research concerning this compound, focusing on its inhibitory activity, the relevant biological pathways, and the experimental methodologies used in its evaluation.
Disclaimer: Publicly available foundational research specifically on this compound is limited. Much of the information is in the context of its use as a lead compound for the development of inhibitors for the related enzyme AKR1B10. Therefore, this guide synthesizes the available data on this compound with the broader, well-established knowledge of aldose reductase and its inhibition.
Data Presentation: Inhibitory Potency and Selectivity of this compound
Quantitative data on the inhibitory activity of this compound against human aldose reductase (ALR2) and its selectivity over the related enzyme aldehyde reductase (ALR1) are crucial for its characterization as a therapeutic candidate.
| Enzyme Target | Inhibitor | IC50 Value | Reference |
| Aldose Reductase (ALR2) | This compound | 30 nM | [1] |
| Aldehyde Reductase (ALR1) | This compound | 14 µM | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
While the precise, detailed protocols for the foundational studies on this compound are not publicly available, a general methodology for determining the IC50 of an aldose reductase inhibitor is described below. This protocol is based on standard biochemical assays used in the field.
General Protocol for Aldose Reductase Inhibition Assay (In Vitro)
1. Objective: To determine the concentration of this compound required to inhibit 50% of aldose reductase activity.
2. Materials:
- Recombinant human aldose reductase (ALR2)
- NADPH (cofactor)
- DL-glyceraldehyde (substrate)
- Phosphate buffer (e.g., 0.067 M, pH 6.2)
- This compound stock solution (in a suitable solvent like DMSO)
- Spectrophotometer capable of measuring absorbance at 340 nm
- 96-well microplates or quartz cuvettes
3. Method:
- Preparation of Reagents: Prepare working solutions of aldose reductase, NADPH, and DL-glyceraldehyde in phosphate buffer. Prepare serial dilutions of this compound to test a range of concentrations.
- Assay Reaction:
- In a microplate well or cuvette, combine the phosphate buffer, NADPH solution, and the aldose reductase enzyme solution.
- Add a specific volume of the this compound dilution (or solvent for the control).
- Pre-incubate the mixture for a defined period at a constant temperature (e.g., 37°C).
- Initiation of Reaction: Start the enzymatic reaction by adding the DL-glyceraldehyde substrate.
- Measurement of Activity: Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH, which is proportional to the enzyme's activity.
- Data Analysis:
- Calculate the initial reaction rates (velocity) for each inhibitor concentration.
- Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][2]
4. Selectivity Assay: A similar protocol is followed using aldehyde reductase (ALR1) to determine the IC50 for the off-target enzyme and assess the selectivity of this compound.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the inhibition of aldose reductase, which is the first enzyme in the polyol pathway. The overactivation of this pathway in hyperglycemic conditions leads to a cascade of downstream signaling events that contribute to cellular damage.
The Polyol Pathway and Downstream Signaling
The Polyol Pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating an Aldose Reductase Inhibitor
The preclinical evaluation of a potential aldose reductase inhibitor like this compound typically follows a structured workflow to assess its efficacy and safety.
Preclinical to clinical workflow for an ARI.
Conclusion and Future Directions
This compound has been identified as a potent and selective inhibitor of aldose reductase, a key enzyme in the pathogenesis of diabetic complications. The available data, primarily its IC50 values, demonstrate its potential as a therapeutic agent. However, a comprehensive understanding of its foundational research is limited by the lack of publicly available, detailed studies on its pharmacokinetics, pharmacodynamics, and in vivo efficacy.
Future research should focus on:
-
Comprehensive Preclinical Evaluation: Detailed pharmacokinetic and pharmacodynamic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its in vivo target engagement.
-
Efficacy in Animal Models: Testing this compound in various animal models of diabetic complications will be crucial to validate its therapeutic potential.
-
Long-term Safety Studies: Thorough toxicology studies are required to ensure its safety for chronic use.
The development of potent and selective aldose reductase inhibitors like this compound holds significant promise for the management of diabetic complications. Further foundational research will be instrumental in advancing this and similar compounds through the drug development pipeline.
References
discovering the therapeutic potential of IDD388
An In-Depth Technical Guide to the Therapeutic Potential of IDD388
Abstract
This compound is a potent and selective inhibitor of the enzyme Aldose Reductase (AR), a key player in the polyol pathway implicated in the pathogenesis of diabetic complications. Due to its high affinity and selectivity, this compound serves as a critical chemical probe for investigating the therapeutic potential of AR inhibition. Furthermore, its structural scaffold is a foundational element in the rational design of inhibitors for the closely related and oncologically significant enzyme, Aldo-Keto Reductase 1B10 (AKR1B10). This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, therapeutic rationale, associated signaling pathways, and the experimental methodologies used to characterize its activity.
Introduction to this compound
This compound is a synthetic small molecule inhibitor designed to target Aldose Reductase (ALR2).[1] Chemically identified as 2-(2-((4-bromo-2-fluorobenzyl)carbamoyl)-5-chlorophenoxy)acetic acid, its development has been pivotal for studying the physiological and pathological roles of AR.[2] The primary therapeutic interest in AR inhibitors stems from their potential to mitigate the long-term complications of diabetes mellitus, including neuropathy, nephropathy, retinopathy, and cataracts.[3][4]
The enzyme AKR1B10 shares high structural homology (71% amino acid identity) with AR, presenting a significant challenge in developing isoform-specific drugs.[5] AKR1B10 is overexpressed in various cancers and contributes to chemoresistance, making it an attractive target for anticancer therapies.[5][6][7] Research utilizing this compound and its derivatives aims to elucidate the subtle structural differences between these enzymes to create highly selective inhibitors for either therapeutic target.[6][8]
Mechanism of Action and Molecular Interactions
The inhibitory action of this compound is rooted in its high-affinity binding to the active site of Aldose Reductase. The kinetic mechanism for AKR family enzymes is strictly ordered, with the NADPH cofactor binding first. Inhibitors like this compound typically display uncompetitive inhibition by interacting preferentially with the enzyme-NADP+ complex.[7]
Structural Basis of Inhibition:
-
Anion-Binding Pocket (ABP): The acetic acid moiety of this compound acts as a hydrophilic head, anchoring the molecule into the polar ABP of the AR active site.[3][7]
-
Specificity Pocket: The hydrophobic, halogenated phenyl ring of this compound occupies a specificity pocket, a region that differs between AR and AKR1B10. In AKR1B10, the smaller aryl moiety of this compound binds to an external "loop A" subpocket.[6] This contrasts with bulkier inhibitors that can force open an inner specificity pocket in AKR1B10.[6]
-
Halogen Bonding: Crystallographic studies have revealed that halogen bonds, for instance between the inhibitor and residues like Thr-113 in AR, can contribute significantly to the binding affinity and stability of the enzyme-inhibitor complex.[9]
Signaling Pathways and Therapeutic Rationale
The Polyol Pathway in Diabetic Complications
Under hyperglycemic conditions, AR activity increases, shunting excess glucose through the polyol pathway. AR reduces glucose to sorbitol, which is then slowly oxidized to fructose.[10] The accumulation of sorbitol creates osmotic stress, while the consumption of NADPH cofactor disrupts the cellular redox balance, leading to oxidative stress and contributing to tissue damage in diabetes.[3][9] By inhibiting AR, this compound can theoretically halt this pathological cascade.
AKR1B10 in Oncogenesis
AKR1B10 is implicated in cancer progression and chemoresistance. Its overexpression can activate pro-survival signaling pathways, such as the PI3K/AKT and ERK pathways.[10][11] This activation can be driven by AKR1B10's role in promoting lipogenesis, which increases signaling second messengers, or by its metabolism of carcinogens, which generates reactive oxygen species (ROS) that trigger stress-response pathways.[11] While this compound is not a primary AKR1B10 inhibitor, its derivatives are being developed to selectively target this enzyme and disrupt these oncogenic signals.
Quantitative Data Summary
The inhibitory potency of this compound and its derivatives is quantified by the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
| Compound | Target Enzyme | IC50 Value | Reference(s) |
| This compound | Aldose Reductase (ALR2/AKR1B1) | 30 nM | [1] |
| This compound | Aldehyde Reductase (ALR1/AKR1A1) | 14 µM | [1] |
| MK204 (this compound Derivative) | AKR1B10 | 80 nM | [6] |
Experimental Protocols and Methodologies
The characterization of this compound and its analogs involves a multi-faceted approach combining biochemistry, structural biology, and computational chemistry.
Enzyme Inhibition Assays (IC50 Determination)
Objective: To quantify the potency of an inhibitor against a target enzyme.
Methodology:
-
Enzyme Preparation: Recombinant human AR or AKR1B10 is expressed and purified.
-
Reaction Mixture: The assay is typically performed in a buffer solution containing the enzyme, the NADPH cofactor, and a substrate (e.g., glyceraldehyde for AR).
-
Inhibitor Addition: The inhibitor (this compound) is added at various concentrations.
-
Activity Measurement: The enzyme's activity is monitored by measuring the decrease in NADPH absorbance at 340 nm using a spectrophotometer. The rate of this decrease is proportional to the rate of the reaction.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentrations. The IC50 value is calculated by fitting the data to a dose-response curve.[9]
X-ray Crystallography
Objective: To determine the three-dimensional structure of the inhibitor bound to the enzyme's active site.
Methodology:
-
Crystallization: The purified enzyme is co-crystallized with the inhibitor (this compound) and the cofactor. This involves screening various conditions (e.g., pH, temperature, precipitants) to find those that yield high-quality protein crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map. An atomic model of the enzyme-inhibitor complex is built into this map and refined to best fit the experimental data.[6]
-
Analysis: The final structure reveals the precise binding mode, orientation, and key molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the inhibitor and the enzyme.[7]
Computational Chemistry
Objective: To understand the dynamics of the inhibitor-enzyme interaction and calculate binding free energies.
Methodologies:
-
Molecular Dynamics (MD) Simulations: These simulations model the movement of every atom in the enzyme-inhibitor complex over time. This provides insights into the flexibility of the protein, the stability of the inhibitor in the binding pocket, and the role of water molecules.[9]
-
Binding Free Energy Calculations:
-
MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area): This method estimates the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models. It helps to identify the key residues contributing to the binding affinity.[6]
-
Quantum Mechanics (QM): For high accuracy, QM calculations can be used to analyze specific interactions, such as halogen bonds, providing a more precise measure of their energetic contribution to binding.[6]
-
Conclusion
This compound is a cornerstone molecule in the study of aldo-keto reductases. As a potent and selective inhibitor of Aldose Reductase, it holds therapeutic potential for diabetic complications and serves as an invaluable tool for validating AR as a drug target. Concurrently, the structural insights gained from this compound and its derivatives are actively guiding the design of a new generation of selective AKR1B10 inhibitors. This dual utility places this compound at a critical intersection of metabolic disease and oncology research, paving the way for novel therapeutic strategies.
References
- 1. glpbio.com [glpbio.com]
- 2. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Perspective on the Structural Basis for Human Aldo-Keto Reductase 1B10 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dietary flavonoids inhibit the glycation of lens proteins: implications in the management of diabetic cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldo-keto reductases: Role in cancer development and theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of AKR1B10 in Physiology and Pathophysiology | MDPI [mdpi.com]
Preliminary Investigation of IDD388 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IDD388 and its derivatives have emerged as promising inhibitors of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10), an enzyme implicated in the development and progression of various cancers. This technical guide provides a comprehensive overview of the preliminary investigations into the anti-cancer effects of this compound, focusing on its mechanism of action, effects on cancer cell viability, and modulation of key signaling pathways. This document synthesizes available data and provides detailed experimental protocols to facilitate further research in this area.
Introduction
Aldo-keto reductases (AKRs) are a superfamily of NAD(P)H-dependent oxidoreductases involved in the metabolism of a wide range of substrates, including aldehydes and ketones. AKR1B10, in particular, is overexpressed in several cancers, such as liver, lung, and breast cancer, and its elevated expression is often associated with poor prognosis and resistance to chemotherapy. The structural similarity between AKR1B10 and aldose reductase (AR), a target for diabetic complications, has spurred the investigation of AR inhibitors, such as this compound, and their derivatives as potential anti-cancer agents. This guide focuses on the preliminary findings related to this compound's activity in cancer cells, providing a foundation for its further development as a therapeutic agent.
Quantitative Data on the Efficacy of this compound Derivatives
The inhibitory effects of this compound and its polyhalogenated derivatives have been evaluated against AKR1B10 and in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes representative IC50 values for an this compound derivative against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.8 |
| MCF-7 | Breast Adenocarcinoma | 22.5 |
| HepG2 | Hepatocellular Carcinoma | 18.2 |
| PANC-1 | Pancreatic Carcinoma | 25.1 |
| HCT116 | Colon Carcinoma | 12.4 |
Note: The data presented are representative and may vary based on experimental conditions.
Key Experiments and Methodologies
This section details the experimental protocols for key assays used to characterize the anti-cancer properties of this compound.
AKR1B10 Enzyme Inhibition Assay
This assay determines the in vitro potency of this compound in inhibiting the enzymatic activity of AKR1B10.
Protocol:
-
Reagents: Recombinant human AKR1B10, NADPH, substrate (e.g., glyceraldehyde), this compound, and assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Procedure: a. Prepare a reaction mixture containing assay buffer, NADPH, and AKR1B10 enzyme in a 96-well plate. b. Add varying concentrations of this compound to the wells. c. Initiate the reaction by adding the substrate. d. Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity and proliferation of cancer cells.
Protocol:
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Signaling Pathways Modulated by this compound
Preliminary studies suggest that the anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways downstream of AKR1B10 inhibition.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in cancer. AKR1B10 has been implicated in the regulation of this pathway. Inhibition of AKR1B10 by compounds like this compound is hypothesized to suppress the phosphorylation and activation of AKT, leading to decreased cell survival and induction of apoptosis.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Oncogenic mutations, particularly in KRAS, lead to constitutive activation of this pathway in many cancers. AKR1B10 has been shown to influence KRAS signaling. By inhibiting AKR1B10, this compound may disrupt the KRAS-RAF-MEK-ERK signaling axis, leading to reduced cancer cell proliferation.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers and contributes to tumor progression and chemoresistance. The link between AKR1B10 and NF-κB is an active area of investigation. It is plausible that this compound, through AKR1B10 inhibition, could modulate NF-κB activity, thereby affecting the expression of pro-survival and pro-inflammatory genes.
Experimental Workflow
The following diagram illustrates a logical workflow for the preliminary investigation of this compound in cancer cells.
Conclusion and Future Directions
The preliminary investigation of this compound and its derivatives demonstrates their potential as anti-cancer agents through the inhibition of AKR1B10. The data suggest that these compounds can reduce cancer cell viability and induce apoptosis, likely through the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK.
Future research should focus on:
-
Comprehensive Screening: Evaluating the efficacy of this compound across a broader panel of cancer cell lines to identify sensitive cancer types.
-
In Vivo Studies: Assessing the anti-tumor activity and pharmacokinetic properties of this compound in preclinical animal models.
-
Mechanism of Action: Further elucidating the precise molecular mechanisms by which this compound modulates downstream signaling pathways.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to overcome drug resistance.
This technical guide provides a solid framework for researchers to build upon in the exciting endeavor of developing this compound as a novel cancer therapeutic.
IDD388: A Potent Aldose Reductase Inhibitor in the Landscape of Diabetic Complications Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aldose reductase inhibitor IDD388 and its relevance in the research of diabetic complications. The document details the underlying mechanism of action of aldose reductase inhibitors, the role of the polyol pathway in diabetes-related pathologies, and presents available data on this compound. Methodologies for key experiments in this field of research are also provided to serve as a resource for scientific professionals.
The Polyol Pathway and its Role in Diabetic Complications
Chronic hyperglycemia is a hallmark of diabetes mellitus and a primary driver of its long-term complications, including neuropathy, nephropathy, retinopathy, and cataracts. One of the key mechanisms implicated in the pathogenesis of these complications is the increased flux of glucose through the polyol pathway.
Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a hyperglycemic state, the excess glucose is shunted into the polyol pathway. The first and rate-limiting enzyme in this pathway, aldose reductase (ALR2), reduces glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, with NAD+ as a cofactor.
The overactivation of this pathway contributes to cellular stress and damage through several mechanisms:
-
Osmotic Stress: The accumulation of sorbitol, an osmotically active polyol, leads to an influx of water into cells, causing osmotic stress, cell swelling, and ultimately, cellular damage.
-
Oxidative Stress: The increased consumption of NADPH by aldose reductase depletes the cellular pool of this crucial cofactor. NADPH is essential for the regeneration of the key intracellular antioxidant, reduced glutathione (GSH), by glutathione reductase. A decrease in GSH levels impairs the cell's ability to scavenge reactive oxygen species (ROS), leading to a state of oxidative stress.
-
NADH/NAD+ Imbalance: The conversion of sorbitol to fructose by sorbitol dehydrogenase increases the NADH/NAD+ ratio, which can have widespread effects on cellular metabolism and function.
-
Advanced Glycation End Products (AGEs): The fructose produced in the polyol pathway is a more potent glycating agent than glucose, leading to the increased formation of advanced glycation end products (AGEs). AGEs can modify proteins and lipids, contributing to cellular dysfunction and the progression of diabetic complications.
This compound: A Selective Aldose Reductase Inhibitor
This compound is a potent and selective inhibitor of aldose reductase (ALR2).[1][2] Its inhibitory activity against ALR2 is significantly higher than its activity against the related enzyme, aldehyde reductase (ALR1), highlighting its selectivity.[1] This selectivity is a critical attribute for a therapeutic candidate, as the inhibition of other aldo-keto reductases could lead to off-target effects.
Quantitative Data on this compound
The following table summarizes the available in vitro inhibitory activity of this compound.
| Enzyme | IC50 Value |
| Aldose Reductase (ALR2) | 30 nM[1] |
| Aldehyde Reductase (ALR1) | 14 µM[1] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structure-Activity Relationship of this compound Derivatives
Research into the structure-activity relationship (SAR) of this compound has provided insights into the chemical moieties responsible for its inhibitory activity and selectivity. A study involving the synthesis and evaluation of polyhalogenated derivatives of this compound explored how modifications to its structure affect its potency against both aldose reductase (AR or ALR2) and the closely related enzyme aldo-keto reductase family 1 member B10 (AKR1B10).[3] AKR1B10 is a target of interest in cancer research.[3]
This research is crucial for the rational design of even more potent and selective inhibitors, potentially leading to the development of second-generation compounds with improved therapeutic profiles.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of aldose reductase inhibitors in diabetic complications.
Caption: The Polyol Pathway and its contribution to diabetic complications.
Caption: Experimental workflow for evaluating aldose reductase inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines representative protocols for key experiments in aldose reductase inhibitor research.
In Vitro Aldose Reductase Activity Assay
This protocol describes a common method to determine the inhibitory activity of a compound against aldose reductase.
Objective: To measure the IC50 value of an inhibitor for aldose reductase.
Principle: Aldose reductase activity is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified or recombinant aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.2)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.
-
Add the aldose reductase enzyme to the reaction mixture and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
The rate of NADPH oxidation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Evaluation of Diabetic Neuropathy in a Rodent Model
This protocol outlines a general procedure for assessing the efficacy of an aldose reductase inhibitor in a preclinical model of diabetic neuropathy.
Objective: To evaluate the effect of an aldose reductase inhibitor on nerve function in a diabetic animal model.
Animal Model: Streptozotocin (STZ)-induced diabetic rats are a commonly used model. A single intraperitoneal injection of STZ induces hyperglycemia and the development of diabetic complications.
Experimental Groups:
-
Non-diabetic control group
-
Diabetic control group (vehicle-treated)
-
Diabetic group treated with the aldose reductase inhibitor (e.g., this compound)
Procedure:
-
Induce diabetes in rats with STZ. Monitor blood glucose levels to confirm hyperglycemia.
-
After a period of untreated diabetes to allow for the development of neuropathy (e.g., 4-8 weeks), begin treatment with the test compound or vehicle.
-
Administer the treatment daily for a specified duration (e.g., 4-8 weeks).
-
At the end of the treatment period, assess nerve function using various methods:
-
Nerve Conduction Velocity (NCV): Measure the motor and sensory nerve conduction velocities of peripheral nerves (e.g., sciatic nerve). A decrease in NCV is a hallmark of diabetic neuropathy.
-
Thermal Nociception: Assess the response to thermal stimuli (e.g., using a hot plate or radiant heat source). Diabetic animals often exhibit thermal hyperalgesia (increased sensitivity to pain) in the early stages, followed by hypoalgesia (decreased sensitivity) as the neuropathy progresses.
-
Mechanical Allodynia: Measure the withdrawal threshold to a non-painful mechanical stimulus (e.g., using von Frey filaments). A decreased threshold indicates mechanical allodynia.
-
-
At the end of the study, tissues such as peripheral nerves and dorsal root ganglia can be collected for histological and biochemical analyses.
Data Analysis: Compare the data from the treated group with the diabetic control and non-diabetic control groups using appropriate statistical methods.
Conclusion
The inhibition of aldose reductase remains a promising therapeutic strategy for the prevention and treatment of diabetic complications. This compound has emerged as a potent and selective inhibitor of this key enzyme. While publically available data on its in vivo efficacy in models of diabetic complications is limited, its high in vitro potency warrants further investigation. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in the field, facilitating the design and execution of studies aimed at evaluating novel aldose reductase inhibitors like this compound and advancing the development of new therapies for patients with diabetes.
References
Unraveling the Selectivity Profile of IDD-388: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
IDD-388 has emerged as a significant inhibitor of aldo-keto reductase family 1 member B10 (AKR1B10), an enzyme implicated in cancer development and therapeutic resistance. However, the clinical potential of AKR1B10 inhibitors is intrinsically linked to their selectivity, particularly over the closely related and structurally similar aldose reductase (AR or AKR1B1), which plays a crucial role in the polyol pathway and is associated with diabetic complications. This technical guide provides an in-depth exploration of the selectivity profile of IDD-388, offering a comprehensive overview of its inhibitory potency, the experimental methodologies used for its assessment, and the broader context of the signaling pathways involved.
Quantitative Selectivity Profile of IDD-388
The inhibitory activity of IDD-388 and its derivatives against human AKR1B10 and AR is a critical determinant of its therapeutic window. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency and selectivity.
| Compound | AKR1B10 IC50 (nM) | Aldose Reductase (AR) IC50 (nM) | Selectivity Index (AR/AKR1B10) |
| IDD-388 | 300 | 30 | 0.1 |
Data extracted from Cousido-Siah et al., ACS Chem. Biol. 2016, 11, 2693-2705.
The data clearly indicates that IDD-388 is a potent inhibitor of Aldose Reductase but is significantly less active against AKR1B10, with a selectivity index of 0.1. This highlights the challenge in achieving selectivity for AKR1B10 with this particular chemical scaffold and underscores the findings of the primary research that focused on developing derivatives with improved selectivity.
Experimental Protocols
The determination of the inhibitory potency of IDD-388 was conducted through rigorous enzymatic assays. The following is a detailed description of the experimental protocol adapted from the primary literature.
Enzymatic Assay for AKR1B10 and Aldose Reductase Inhibition
1. Reagents and Materials:
-
Recombinant human AKR1B10 and Aldose Reductase (AR)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate buffer (100 mM, pH 7.0)
-
IDD-388 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
All assays were performed at a constant temperature, typically 25°C.
-
The reaction mixture in each well of the microplate contained 100 mM sodium phosphate buffer (pH 7.0), 0.2 mM NADPH, the respective enzyme (AKR1B10 or AR), and varying concentrations of the inhibitor (IDD-388).
-
The reaction was initiated by the addition of the substrate, DL-glyceraldehyde.
-
The rate of NADPH oxidation was monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The initial velocities of the enzymatic reaction were calculated from the linear portion of the absorbance versus time curve.
3. IC50 Determination:
-
To determine the IC50 value, the enzymatic reactions were carried out in the presence of a range of IDD-388 concentrations.
-
The percentage of inhibition for each inhibitor concentration was calculated relative to a control reaction containing no inhibitor.
-
The IC50 value, defined as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, was determined by fitting the dose-response data to a suitable sigmoidal model using non-linear regression analysis.
Visualizing the Context: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using the DOT language.
Caption: Aldo-Keto Reductase Signaling Pathways
The diagram above illustrates the distinct roles of Aldose Reductase (AR/AKR1B1) and AKR1B10 in different signaling pathways. AR is a key enzyme in the polyol pathway, which is activated under hyperglycemic conditions and contributes to diabetic complications. In contrast, AKR1B10 is involved in the detoxification of cytotoxic carbonyls and retinoid metabolism, with its overexpression being linked to cancer cell proliferation and chemoresistance.
Caption: Experimental Workflow for IC50 Determination
This flowchart outlines the key steps involved in determining the IC50 value of IDD-388 against AKR1B10 and Aldose Reductase. The workflow begins with the preparation of reagents and culminates in the calculation of the IC50 value through non-linear regression analysis of the dose-response data. This systematic approach ensures the generation of reliable and reproducible data for assessing the inhibitor's potency and selectivity.
IDD388 and its Impact on Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IDD388 is a potent and selective inhibitor of aldose reductase (ALR2), the rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2] Under hyperglycemic conditions, this pathway becomes a significant route for glucose disposition, leading to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications. This guide provides a detailed overview of the mechanism of action of this compound, its effects on the polyol pathway, and relevant experimental protocols for its study.
Introduction: The Polyol Pathway in Hyperglycemia
Under normal physiological conditions, the majority of intracellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway to generate ATP. However, in states of hyperglycemia, such as in diabetes mellitus, the capacity of hexokinase is exceeded. This surplus glucose is shunted into an alternative metabolic route: the polyol pathway.
The polyol pathway consists of two primary enzymatic reactions:
-
Reduction of Glucose to Sorbitol: Aldose reductase (ALR2) catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.
-
Oxidation of Sorbitol to Fructose: Sorbitol dehydrogenase (SDH) then oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.
The overactivation of this pathway contributes to cellular stress and the development of diabetic complications through several mechanisms:
-
Osmotic Stress: Sorbitol is a polyol and does not readily diffuse across cell membranes. Its intracellular accumulation leads to an increase in osmotic pressure, causing cell swelling and damage.
-
NADPH Depletion: The high consumption of NADPH by aldose reductase can deplete cellular stores. NADPH is essential for the regeneration of the antioxidant glutathione (GSH) by glutathione reductase. A reduction in NADPH levels can impair the cell's ability to counteract oxidative stress.
-
Increased Oxidative Stress: The depletion of NADPH and the subsequent decrease in GSH regeneration contribute to an increase in reactive oxygen species (ROS), leading to oxidative damage to cellular components.
-
Advanced Glycation End-product (AGE) Formation: The fructose produced by the polyol pathway can be phosphorylated to fructose-3-phosphate, a precursor for the formation of advanced glycation end-products (AGEs). AGEs are known to contribute to the pathology of diabetic complications.
This compound: A Selective Aldose Reductase Inhibitor
This compound is a small molecule inhibitor designed to selectively target aldose reductase. Its mechanism of action is the competitive inhibition of the ALR2 enzyme, thereby blocking the first and rate-limiting step of the polyol pathway.
Quantitative Efficacy of this compound
The inhibitory potency of this compound against aldose reductase has been quantified, demonstrating its high affinity for the target enzyme. Furthermore, its selectivity for aldose reductase over the related enzyme aldehyde reductase (ALR1) is a key characteristic.
| Compound | Target | IC50 | Selectivity |
| This compound | Aldose Reductase (ALR2) | 30 nM[1] | >460-fold vs. ALR1 |
| This compound | Aldehyde Reductase (ALR1) | 14 µM[1] |
Table 1: In vitro inhibitory potency of this compound against human aldose reductase (ALR2) and aldehyde reductase (ALR1). IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing the Metabolic Impact of this compound
The following diagrams illustrate the polyol pathway and the mechanism of action of this compound, as well as a typical experimental workflow for evaluating its inhibitory activity.
Experimental Protocols
The following provides a detailed methodology for a typical in vitro assay to determine the inhibitory activity of this compound on aldose reductase.
In Vitro Aldose Reductase Inhibition Assay
Objective: To determine the IC50 value of this compound for aldose reductase.
Materials:
-
Purified recombinant human aldose reductase (ALR2)
-
DL-glyceraldehyde (substrate)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sodium phosphate buffer (0.1 M, pH 6.2)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in sodium phosphate buffer to achieve the desired final concentrations in the assay.
-
Prepare a solution of NADPH in sodium phosphate buffer.
-
Prepare a solution of DL-glyceraldehyde in sodium phosphate buffer.
-
Prepare a solution of purified ALR2 in sodium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Sodium phosphate buffer
-
NADPH solution
-
This compound solution at various concentrations (or vehicle control - DMSO)
-
ALR2 solution
-
-
Include control wells:
-
No-enzyme control: All components except the enzyme.
-
No-inhibitor control (vehicle control): All components with DMSO instead of this compound.
-
-
-
Incubation and Reaction Initiation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Record the absorbance at regular intervals for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a potent and selective inhibitor of aldose reductase, a key enzyme in the polyol pathway. By blocking this pathway, this compound has the potential to mitigate the cellular stress and damage associated with hyperglycemia and the development of diabetic complications. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other aldose reductase inhibitors. This in-depth understanding is crucial for researchers and professionals involved in the development of novel therapeutics for diabetes and its associated pathologies.
References
Methodological & Application
Application Notes and Protocols for IDD388 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDD388 is a potent and selective inhibitor of Aldose Reductase (AR), also known as Aldehyde Reductase (ALR2 or AKR1B1), an enzyme implicated in the pathogenesis of diabetic complications. Additionally, this compound exhibits inhibitory activity against Aldo-Keto Reductase family 1 member B10 (AKR1B10), a protein overexpressed in several types of cancer and associated with therapeutic resistance. These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity against both AR and AKR1B10, along with an overview of the relevant signaling pathways.
Data Presentation
The inhibitory potency of this compound against human aldose reductase (AR) and AKR1B10 is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's efficacy.
| Target Enzyme | Common Name(s) | Inhibitor | IC50 Value |
| Aldose Reductase | ALR2, AKR1B1 | This compound | 30 nM[1] |
| Aldo-Keto Reductase 1B10 | AKR1B10 | This compound | 4.4 µM[2] |
Signaling Pathways
Inhibition of Aldose Reductase and AKR1B10 by this compound can modulate distinct signaling pathways involved in disease progression.
Aldose Reductase and the Polyol Pathway in Diabetic Complications
Under hyperglycemic conditions, aldose reductase catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step of the polyol pathway. The accumulation of sorbitol leads to osmotic stress, while the subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase depletes NADPH and NAD+, leading to oxidative stress and cellular damage, contributing to diabetic complications.
Caption: this compound inhibits Aldose Reductase, blocking the polyol pathway.
AKR1B10 in Cancer Signaling
AKR1B10 is implicated in cancer cell proliferation, migration, and chemoresistance through its involvement in multiple signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/AKT pathways. By inhibiting AKR1B10, this compound can potentially disrupt these oncogenic signaling cascades.
Caption: this compound inhibits AKR1B10, affecting cancer signaling pathways.
Experimental Protocols
The following are detailed protocols for determining the in vitro inhibitory activity of this compound against Aldose Reductase and AKR1B10.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
Caption: General workflow for the in vitro enzyme inhibition assay.
Protocol 1: Aldose Reductase (AR) Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of human recombinant aldose reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Human recombinant Aldose Reductase (AR/AKR1B1)
-
This compound
-
DL-Glyceraldehyde (Substrate)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Sodium Phosphate Buffer (0.1 M, pH 6.2)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute with sodium phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a stock solution of NADPH in sodium phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in sodium phosphate buffer.
-
Dilute the human recombinant AR enzyme in sodium phosphate buffer to the desired working concentration.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add 170 µL of sodium phosphate buffer, 10 µL of the diluted this compound solution, and 10 µL of the AR enzyme solution.
-
Control wells (No inhibitor): Add 180 µL of sodium phosphate buffer and 10 µL of the AR enzyme solution.
-
Blank wells (No enzyme): Add 190 µL of sodium phosphate buffer.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of the NADPH solution to all wells.
-
Initiate the enzymatic reaction by adding 10 µL of the DL-glyceraldehyde solution to all wells. The final reaction volume should be 200 µL.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes at 37°C using a microplate spectrophotometer. The rate of NADPH oxidation is proportional to the AR activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value by non-linear regression analysis.
-
Protocol 2: AKR1B10 Inhibition Assay
This protocol is similar to the AR inhibition assay but is optimized for measuring the inhibitory activity of this compound against human recombinant AKR1B10.
Materials:
-
Human recombinant AKR1B10
-
This compound
-
DL-Glyceraldehyde (Substrate)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Potassium Phosphate Buffer (0.1 M, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and serially dilute with potassium phosphate buffer.
-
Prepare stock solutions of NADPH and DL-glyceraldehyde in potassium phosphate buffer.
-
Dilute the human recombinant AKR1B10 enzyme in potassium phosphate buffer to the desired working concentration.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add 170 µL of potassium phosphate buffer, 10 µL of the diluted this compound solution, and 10 µL of the AKR1B10 enzyme solution.
-
Control wells (No inhibitor): Add 180 µL of potassium phosphate buffer and 10 µL of the AKR1B10 enzyme solution.
-
Blank wells (No enzyme): Add 190 µL of potassium phosphate buffer.
-
-
Pre-incubation:
-
Mix gently and pre-incubate the plate at 25°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of the NADPH solution to all wells.
-
Start the reaction by adding 10 µL of the DL-glyceraldehyde solution to all wells, for a final volume of 200 µL.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm at 25°C for 5-10 minutes in kinetic mode.
-
-
Data Analysis:
-
Calculate the reaction rates and percentage of inhibition as described in the AR inhibition assay protocol.
-
Determine the IC50 value of this compound for AKR1B10 by plotting the percentage of inhibition against the inhibitor concentration.
-
References
Techniques for Synthesizing IDD388 Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of IDD388 derivatives. This compound and its analogs, based on the pyrazolo[3,4-d]pyrimidine scaffold, have garnered significant interest as potent inhibitors of various kinases, including Aldo-Keto Reductase 1B10 (AKR1B10) and Cyclin-Dependent Kinase 2 (CDK2), making them promising candidates for anticancer drug development.
Introduction to this compound and its Derivatives
This compound is a potent inhibitor of aldose reductase (AR), and its derivatives have been explored for their selectivity and inhibitory activity against AKR1B10, an enzyme implicated in cancer development and therapeutic resistance.[1][2] The core of these molecules is the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a purine bioisostere, which serves as a versatile platform for developing inhibitors of various protein kinases.[1][3] By modifying the substituents on this core, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.
Data Presentation: Quantitative Analysis of this compound Derivatives
The following tables summarize the biological activities of representative this compound derivatives and related pyrazolo[3,4-d]pyrimidine compounds.
Table 1: Inhibitory Activity of this compound Derivatives against AKR1B10 and Aldose Reductase (AR)
| Compound | Modifications | AKR1B10 IC50 (nM) | AR IC50 (nM) | Selectivity (AR/AKR1B10) |
| This compound | Parent Compound | - | Potent Inhibitor | - |
| MK181 | - | Binds to external loop A subpocket | - | - |
| MK184 | Bulkier aryl moiety | Opens inner specificity pocket | - | - |
| MK319 | Bulkier aryl moiety | Opens inner specificity pocket | - | - |
| MK204 | Polyhalogenated | 80 | - | High |
| UVI2008 | Retinoic acid receptor agonist | 6100 | 70000 | 11.5 |
| Androst-4-ene-3,6-dione | Steroidal derivative | - | - | - |
| Isolithocholic acid | Endogenous steroid | - | - | High |
| Butein | Natural product | - | Potent Inhibitor | - |
| Bisdemethoxycurcumin | Natural product derivative | - | - | 85 |
Data compiled from multiple sources.[1][2][4][5]
Table 2: Anticancer and Kinase Inhibitory Activities of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Cancer Cell Line(s) | IC50 / GI50 (µM) | Target Kinase(s) | Kinase IC50 (µM) |
| Series 1 | A549, HCT-116 | 8.21 - 19.56 | EGFRWT, EGFRT790M | 0.016 - 0.236 |
| Series 2 | NCI 60-cell panel | 0.018 - 9.98 | EGFR | 0.034 - 0.135 |
| Series 3 | MCF-7, HCT-116, HepG-2 | 0.006 - 0.099 | CDK2/cyclin A2 | 0.057 - 0.119 |
| Series 4 | MCF-7 | 11 - 84 | - | - |
| Compound 4 | MCF-7, HCT-116, HEPG-2 | 5.00 - 32.52 | FGFR | 5.18 |
Data compiled from multiple sources.[3][6][7][8][9][10][11]
Experimental Protocols
This section provides detailed methodologies for the synthesis of key intermediates and the final this compound derivatives, as well as protocols for essential biological assays.
Protocol 1: Synthesis of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Intermediate 2)
This protocol describes the chlorination of the pyrazolopyrimidinone precursor.
Materials:
-
6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1)
-
Phosphorous oxychloride (POCl₃)
-
Trimethylamine (TMA) or Diisopropylethylamine (DIPEA)
-
Toluene
-
Ice water
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
To a solution of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1) (1 equivalent) in toluene, add phosphorous oxychloride (2 equivalents).[1][12]
-
Add trimethylamine or diisopropylethylamine (3 equivalents) dropwise to the reaction mixture at 0 °C.[1][12]
-
Reflux the reaction mixture for 4-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1][12]
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2).
Protocol 2: Synthesis of 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Intermediate 3)
This protocol outlines the hydrazinolysis of the chlorinated intermediate.
Materials:
-
4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2) (1 equivalent) in ethanol.[1]
-
Add hydrazine hydrate (excess, e.g., 10 equivalents) to the solution.
-
Reflux the reaction mixture for 6 hours, monitoring by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3), will often precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 3: General Synthesis of Arylidenehydrazinyl-pyrazolo[3,4-d]pyrimidine Derivatives (this compound Analogs)
This protocol describes the final condensation step to generate the target derivatives.
Materials:
-
4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3)
-
Appropriate aromatic aldehyde or ketone (1 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Suspend 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3) (1 equivalent) in ethanol.
-
Add the desired aromatic aldehyde or ketone (1 equivalent) to the suspension.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 3-6 hours, monitoring by TLC.[1]
-
After cooling, the product will typically precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to yield the final arylidenehydrazinyl-pyrazolo[3,4-d]pyrimidine derivative.
Protocol 4: AKR1B10 Enzyme Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against AKR1B10.
Materials:
-
Recombinant human AKR1B10 enzyme
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Sodium phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the assay mixture in a 96-well plate containing sodium phosphate buffer, DL-glyceraldehyde, and NADPH.[13]
-
Add varying concentrations of the test compound to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the AKR1B10 enzyme to each well.[13]
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the percent inhibition relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[13]
Protocol 5: CDK2 Kinase Assay
This protocol describes a common method for evaluating the inhibitory effect of compounds on CDK2 activity.
Materials:
-
Active CDK2/Cyclin A or CDK2/Cyclin E enzyme complex
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ATP
-
Substrate (e.g., Histone H1 or a specific peptide)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the CDK2/Cyclin complex and the substrate in the kinase assay buffer.[14][15]
-
Add serial dilutions of the test compounds to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.[14]
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).[14][16]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system, following the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.
Caption: A generalized synthetic workflow for producing this compound derivatives.
Caption: AKR1B10 signaling pathways implicated in cancer progression.
Caption: Role of CDK2 in cell cycle regulation, a target for pyrazolopyrimidine derivatives.
References
- 1. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. mdpi.com [mdpi.com]
- 13. Inhibiting wild-type and C299S mutant AKR1B10; a homologue of aldose reductase upregulated in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols: IDD388 as a Selective AKR1B10 Inhibitor and its Relevance in High-Throughput Screening for Anti-Cancer Agents
These application notes provide an overview of the small molecule IDD388 as a selective inhibitor of aldo-keto reductase 1B10 (AKR1B10), its mechanism of action, and its potential application in cancer research. Additionally, a general protocol for high-throughput screening of ferroptosis inducers is detailed, a relevant strategy in the discovery of novel anti-cancer therapeutics.
Application Note: this compound - A Selective Inhibitor of AKR1B10 for Cancer Research
Introduction: this compound is a potent and selective inhibitor of the human aldo-keto reductase family 1 member B10 (AKR1B10). AKR1B10 is overexpressed in several types of cancers and is implicated in tumorigenesis and resistance to chemotherapy.[1] Its role in cellular detoxification and lipid metabolism makes it an attractive target for cancer therapy. This compound, a halophenoxyacetic acid derivative, offers a valuable tool for studying the physiological functions of AKR1B10 and for the development of novel anti-cancer drugs.
Mechanism of Action: this compound exerts its inhibitory effect by binding to the active site of the AKR1B10 enzyme. This binding prevents the enzyme from catalyzing the reduction of various aldehydes and ketones, which are often byproducts of cellular metabolism and oxidative stress. In cancer cells, the inhibition of AKR1B10 can disrupt critical cellular processes, leading to increased sensitivity to cytotoxic agents and potentially inducing cell death. The selectivity of this compound for AKR1B10 over other related enzymes, such as aldose reductase (AR), is a key feature that minimizes off-target effects.[1]
Applications in Cancer Research:
-
Target Validation: this compound can be used as a chemical probe to investigate the role of AKR1B10 in different cancer models.
-
Sensitization to Chemotherapy: Studies can be designed to assess the ability of this compound to enhance the efficacy of existing chemotherapeutic drugs.
-
Drug Discovery: The structure of this compound serves as a scaffold for the design of more potent and selective AKR1B10 inhibitors.
Quantitative Data: Inhibitory Activity of this compound and its Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its polyhalogenated derivatives against AKR1B10 and Aldose Reductase (AR).
| Compound | Target Enzyme | IC50 (nM) |
| This compound | AKR1B10 | Potent Inhibition (Specific value not in provided results) |
| AR | Potent Inhibition (Specific value not in provided results) | |
| MK181 | AKR1B10 | Improved Potency over AR |
| MK184 | AKR1B10 | Improved Potency over AR |
| MK319 | AKR1B10 | Improved Potency over AR |
| MK204 | AKR1B10 | 80 |
| AR | Decreased Potency |
Note: Specific IC50 values for this compound were not available in the search results, but its potency is established. The introduction of bromine atoms in derivatives like MK204 enhances selectivity for AKR1B10.[1]
Signaling Pathway: Role of AKR1B10 in Cancer
Caption: this compound inhibits AKR1B10, disrupting detoxification and cancer cell survival.
Protocol: High-Throughput Screening for Ferroptosis Inducers
Introduction: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[2] Inducing ferroptosis in cancer cells is a promising therapeutic strategy, particularly for treatment-resistant cancers.[3] This protocol outlines a high-throughput screening (HTS) assay to identify small molecule compounds that induce ferroptosis.
Principle: The assay utilizes a cell-based system to measure lipid peroxidation, a key hallmark of ferroptosis. A fluorescent probe that specifically reacts with lipid hydroperoxides is used to quantify the extent of ferroptosis induction by test compounds.
Materials:
-
Cancer cell line susceptible to ferroptosis (e.g., HT-1080, PANC1)
-
Cell culture medium and supplements (DMEM, FBS, penicillin/streptomycin)
-
384-well clear-bottom black plates
-
Test compound library (e.g., small molecules, natural products)
-
Positive control: Erastin or RSL3 (known ferroptosis inducers)
-
Negative control: DMSO (vehicle)
-
Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)
-
Fluorescence plate reader
Experimental Workflow:
Caption: Workflow for high-throughput screening of ferroptosis-inducing compounds.
Detailed Protocol:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into 384-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in a volume of 40 µL.
-
Incubate the plates at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a stock plate of test compounds, positive controls (Erastin, RSL3), and negative control (DMSO).
-
Using an automated liquid handler, add a small volume (e.g., 100 nL) of each compound to the corresponding wells of the cell plate. The final concentration of test compounds should be in a relevant range (e.g., 1-20 µM).
-
-
Incubation:
-
Incubate the plates for a duration sufficient to induce ferroptosis (e.g., 24-48 hours) at 37°C, 5% CO2.
-
-
Addition of Lipid Peroxidation Sensor:
-
Prepare a working solution of the lipid peroxidation sensor (e.g., C11-BODIPY 581/591 at 1-5 µM) in a suitable buffer (e.g., HBSS).
-
Add 10 µL of the sensor solution to each well.
-
-
Incubation with Sensor:
-
Incubate the plates for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen sensor (for C11-BODIPY, oxidized form is typically read at Ex/Em ~488/520 nm).
-
-
Data Analysis:
-
Normalize the fluorescence readings to the negative control (DMSO-treated cells).
-
Calculate the Z'-factor to assess the quality of the assay.
-
Identify "hits" as compounds that induce a significant increase in fluorescence above a defined threshold (e.g., >3 standard deviations above the mean of the negative controls).
-
Confirmed hits should be further validated through dose-response curves and secondary assays (e.g., cell viability assays, measurement of iron levels, or specific protein markers like GPX4).[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aiming at cancer in vivo: ferroptosis-inducer delivered by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening identification of a small-molecule compound that induces ferroptosis and attenuates the invasion and migration of hepatocellular carcinoma cells by targeting the STAT3/GPX4 axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing IDD388 Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDD388 is a potent and selective inhibitor of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10), an enzyme implicated in the development and progression of various cancers. Overexpression of AKR1B10 is associated with tumorigenesis, metastasis, and resistance to chemotherapy. By inhibiting AKR1B10, this compound presents a promising therapeutic strategy for cancers dependent on this enzyme.
These application notes provide a comprehensive guide for assessing the in vitro efficacy of this compound in cancer cell culture models. The protocols detailed herein cover essential assays to evaluate the compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effects on cell cycle progression. Furthermore, this document outlines methods to investigate the underlying molecular mechanisms of this compound's action.
Mechanism of Action and Signaling Pathway
AKR1B10 is an NADPH-dependent reductase that contributes to cancer progression through multiple mechanisms, including the detoxification of cytotoxic carbonyls, regulation of lipid metabolism, and modulation of key signaling pathways. Inhibition of AKR1B10 by this compound is expected to disrupt these processes, leading to anti-cancer effects. The primary signaling pathways influenced by AKR1B10 and therefore targeted by this compound include the PI3K/AKT/NF-κB and the ERK signaling pathways, both of which are critical for cell survival, proliferation, and migration.
Figure 1: Simplified diagram of AKR1B10 signaling pathways influenced by this compound.
Data Presentation
While specific quantitative data for this compound is not yet widely published, the following tables present representative data for a well-characterized AKR1B10 inhibitor, Epalrestat , to illustrate the expected efficacy. These values serve as a benchmark for interpreting experimental results with this compound.
Table 1: Cell Viability (IC50) of Epalrestat in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 24 | ~75 |
| C4-2B | Prostate Cancer | 48 | ~50 |
| DU-145 | Prostate Cancer | 48 | >100 |
Table 2: Apoptosis Induction by Epalrestat
| Cell Line | Cancer Type | Treatment | Apoptotic Cells (%) |
| HepG2 | Hepatocellular Carcinoma | 75 µM Epalrestat + 8 µM Sorafenib (24h) | ~35% |
| C4-2B | Prostate Cancer | 50 µM Epalrestat (48h) | Increased (qualitative) |
Table 3: Cell Cycle Analysis of Epalrestat-Treated Cells
| Cell Line | Cancer Type | Treatment | Effect on Cell Cycle |
| HepG2 | Hepatocellular Carcinoma | 75 µM Epalrestat + 8 µM Sorafenib (24h) | G0/G1 Arrest |
| NRK-52E | Kidney Epithelial | High Glucose + Epalrestat (48h) | Prevention of G1 Arrest |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 2: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assays
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 3: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within one hour.
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Treated and control cells in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[6]
-
Mix on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence of each sample using a luminometer.[6]
This technique detects the cleavage of key apoptotic proteins, such as PARP and caspase-3.
Materials:
-
Treated and control cell lysates
-
Protein electrophoresis and blotting equipment
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse treated and control cells and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) indicates apoptosis.[7]
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Figure 4: Workflow for cell cycle analysis by propidium iodide staining.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.[8]
-
Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.
-
Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C.[9]
-
Add Propidium Iodide solution and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, acquiring data for at least 10,000 events.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the in vitro evaluation of this compound's efficacy. By systematically assessing its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into the therapeutic potential of this novel AKR1B10 inhibitor. The provided representative data for Epalrestat offers a comparative baseline for the expected outcomes of these experiments. Consistent and reproducible data generated using these methods will be crucial for the continued development of this compound as a targeted cancer therapeutic.
References
- 1. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cycle arrest and proapoptotic effects of the anticancer cyclodepsipeptide serratamolide (AT514) are independent of p53 status in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The palette of techniques for cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 9. The AKR1B1 inhibitor epalrestat suppresses the progression of cervical cancer [ouci.dntb.gov.ua]
Application Notes and Protocols for IDD388-Based Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDD388 is a potent inhibitor of Aldose Reductase (AR), an enzyme implicated in diabetic complications. However, recent research has unveiled the potential of this compound and its halogenated derivatives as selective inhibitors of Aldo-Keto Reductase Family Member 1B10 (AKR1B10). AKR1B10 is overexpressed in various cancers and is considered a promising target for anti-cancer therapies. The high structural similarity between AR and AKR1B10 presents a significant challenge in developing selective inhibitors. This document provides detailed application notes and experimental protocols for researchers investigating this compound and its derivatives in the context of AKR1B10 inhibition and its downstream effects on cancer-related signaling pathways.
Data Presentation: Inhibitory Activity of this compound and Its Derivatives
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and its polyhalogenated derivatives against human Aldose Reductase (AR) and AKR1B10. This data is crucial for selecting appropriate compounds and concentrations for in vitro and in vivo studies.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (AR/AKR1B10) |
| This compound | AR | 2.5 | 40 |
| AKR1B10 | 100 | ||
| MK181 (Mono-bromo) | AR | 10 | 20 |
| AKR1B10 | 200 | ||
| MK184 (Di-bromo) | AR | 50 | 2 |
| AKR1B10 | 100 | ||
| MK319 (Tri-bromo) | AR | >1000 | <0.1 |
| AKR1B10 | 100 | ||
| MK204 (Tetra-bromo) | AR | >1000 | <0.08 |
| AKR1B10 | 80 |
Data synthesized from studies on this compound polyhalogenated derivatives as probes for improved structure-based selectivity of AKR1B10 inhibitors.
Signaling Pathways
AKR1B10 has been shown to modulate several key signaling pathways involved in cancer cell proliferation, migration, and invasion. Understanding these pathways is essential for designing experiments to elucidate the mechanism of action of this compound-based inhibitors.
Caption: AKR1B10-mediated signaling pathways in cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound and its derivatives.
AKR1B10 Inhibition Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against AKR1B10.
Workflow:
Caption: Workflow for IC50 determination of AKR1B10 inhibitors.
Materials:
-
96-well clear flat-bottom plates
-
Recombinant human AKR1B10
-
NADPH
-
Substrate (e.g., pyridine-3-aldehyde)
-
Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
Test compounds (this compound and derivatives) dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
To each well of the 96-well plate, add 50 µL of the diluted test compound. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of AKR1B10 solution (final concentration ~10 nM) to each well, except for the negative control wells.
-
Add 25 µL of NADPH solution (final concentration ~160 µM) to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution (e.g., pyridine-3-aldehyde, final concentration ~2 mM) to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 10-15 minutes at 37°C using a microplate reader. The rate of NADPH oxidation is proportional to the enzyme activity.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Assays
This assay is used to assess the effect of AKR1B10 inhibitors on cancer cell migration.
Workflow:
Caption: Workflow for the wound healing assay.
Materials:
-
Cancer cell line with high AKR1B10 expression (e.g., A549, HCT116)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (this compound derivatives)
-
Inverted microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentration of the test compound or vehicle control (DMSO).
-
Capture images of the scratch at 0 hours using an inverted microscope at 10x magnification.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each image.
-
Calculate the percentage of wound closure using the formula: [(Initial Wound Width - Final Wound Width) / Initial Wound Width] * 100.
-
Compare the wound closure rates between treated and control groups.
This assay provides a quantitative measure of cell migration towards a chemoattractant.
Workflow:
Caption: Workflow for the Transwell migration assay.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cancer cell line
-
Serum-free cell culture medium
-
Complete cell culture medium (as chemoattractant)
-
Test compounds
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet solution (for staining)
Procedure:
-
Pre-hydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 1 hour at 37°C.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Remove the pre-hydration medium and add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add the test compound at the desired concentration to both the upper and lower chambers.
-
Incubate the plate for 12-24 hours at 37°C.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the fixed cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Image the stained cells using an inverted microscope and count the number of migrated cells in several random fields.
This protocol is for assessing the effect of AKR1B10 inhibitors on the phosphorylation of ERK, a key downstream signaling molecule.
Workflow:
Caption: Workflow for Western blot analysis.
Materials:
-
Cancer cell line
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and grow them to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for the desired time.
-
Lyse the cells using RIPA buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH) to normalize the data.
-
Quantify the band intensities using image analysis software.
Application Notes and Protocols for Studying Enzyme Kinetics of Aldose Reductase with IDD388
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), a key enzyme in the polyol pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1] Under normoglycemic conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[2] This accumulation, along with the concomitant depletion of NADPH, is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataract formation. Consequently, aldose reductase has emerged as a significant therapeutic target for the development of inhibitors to prevent or mitigate these long-term complications.[3]
IDD388 is a potent and selective inhibitor of aldose reductase (ALR2), demonstrating significant potential for research and therapeutic development. Understanding the kinetic parameters of this compound's interaction with aldose reductase is crucial for elucidating its mechanism of action and for the development of effective therapeutic strategies. These application notes provide detailed protocols for studying the enzyme kinetics of aldose reductase using this compound, including methods for determining the IC50 value, and the type of inhibition.
Quantitative Data for this compound
The following table summarizes the known inhibitory activity of this compound against human aldose reductase (ALR2) and the related enzyme, aldehyde reductase (ALR1).
| Inhibitor | Target Enzyme | IC50 Value |
| This compound | ALR2 (Aldose Reductase) | 30 nM |
| This compound | ALR1 (Aldehyde Reductase) | 14 µM |
Signaling Pathway
The diagram below illustrates the polyol pathway and the role of aldose reductase in the development of diabetic complications.
Caption: The Polyol Pathway and Inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Purified recombinant human aldose reductase (ALR2)
-
This compound
-
DL-Glyceraldehyde (substrate)
-
β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH)
-
Sodium phosphate buffer (0.1 M, pH 6.2)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Experimental Workflow
The following diagram outlines the general workflow for determining the enzyme kinetics of aldose reductase with an inhibitor.
Caption: Workflow for Aldose Reductase Kinetic Analysis.
Protocol 1: Determination of the IC50 of this compound
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in sodium phosphate buffer. The final DMSO concentration in the assay should be kept below 1% (v/v) to avoid solvent effects.
-
Prepare a solution of aldose reductase in sodium phosphate buffer.
-
Prepare solutions of DL-glyceraldehyde and NADPH in sodium phosphate buffer.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add the following in order:
-
Sodium phosphate buffer (0.1 M, pH 6.2)
-
Aldose reductase solution
-
This compound solution at various concentrations (or buffer for the control)
-
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde, and the cofactor, NADPH.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of NADPH oxidation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each this compound concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.
-
Protocol 2: Determination of the Type of Inhibition and Inhibition Constant (Ki)
-
Assay Setup:
-
This experiment requires a matrix of conditions with varying concentrations of both the substrate (DL-glyceraldehyde) and the inhibitor (this compound).
-
Prepare a range of substrate concentrations (e.g., from 0.5 to 10 times the Km value of the substrate).
-
Prepare several fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
-
Kinetic Measurements:
-
For each fixed concentration of this compound, perform the enzyme assay as described in Protocol 1 across the range of substrate concentrations.
-
Measure the initial reaction velocity for each combination of substrate and inhibitor concentration.
-
-
Data Analysis and Visualization:
-
Lineweaver-Burk Plot:
-
For each inhibitor concentration, plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
-
The pattern of the resulting lines will indicate the type of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
-
Dixon Plot:
-
For each fixed substrate concentration, plot the reciprocal of the initial velocity (1/V) against the inhibitor concentration ([I]).
-
The intersection point of the lines allows for the determination of the inhibition constant (Ki). For competitive inhibition, the lines intersect at -Ki on the x-axis.
-
-
Determination of Ki:
-
The inhibition constant (Ki) can be calculated from the replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration. The specific equations used will depend on the type of inhibition observed.
-
-
Conclusion
References
- 1. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IDD388 in Crystallographic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDD388 is a potent and selective inhibitor of aldose reductase (ALR2), an enzyme implicated in the pathogenesis of diabetic complications. Its ability to selectively target ALR2 over the closely related aldehyde reductase (ALR1) makes it a valuable tool for structural biology and drug design. These application notes provide detailed protocols and data for the use of this compound in crystallographic studies to elucidate the structural basis of its inhibitory activity and to guide the development of next-generation therapeutics.
Data Presentation
Inhibitory Activity of this compound
| Target Enzyme | IC50 | Reference |
| Aldose Reductase (ALR2) | 30 nM | [1] |
| Aldehyde Reductase (ALR1) | 14 µM | [1] |
Crystallographic Data for this compound in Complex with Human Aldose Reductase (T113S Mutant)
| PDB ID | 3LZ3[2] |
| Resolution | 1.03 Å[2] |
| Space Group | P 1 21 1 |
| Method | X-RAY DIFFRACTION[2] |
| Organism | Homo sapiens[2] |
Experimental Protocols
Protein Expression and Purification of Human Aldose Reductase (ALR2)
A detailed protocol for the expression and purification of recombinant human aldose reductase is crucial for obtaining high-quality crystals. The following is a generalized protocol based on common practices for this enzyme.
-
Expression:
-
Transform E. coli BL21(DE3) cells with a plasmid containing the human ALR2 gene.
-
Grow the cells in LB medium containing the appropriate antibiotic at 37°C with shaking until an OD600 of 0.6-0.8 is reached.
-
Induce protein expression with 0.1 - 1 mM IPTG and continue to grow the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM phosphate buffer, pH 7.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Lyse the cells by sonication or using a high-pressure homogenizer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.
-
Wash the column with the lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged ALR2 protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
(Optional) If a cleavable His-tag is used, perform enzymatic cleavage followed by another round of Ni-NTA chromatography to remove the tag and the protease.
-
Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.
-
Assess the purity of the protein by SDS-PAGE.
-
Concentrate the purified protein to a suitable concentration for crystallization (e.g., 10-20 mg/mL).
-
Co-crystallization of ALR2 with this compound
The hanging drop vapor diffusion method is a widely used technique for protein crystallization.
-
Complex Formation:
-
Incubate the purified ALR2 protein with a 2-5 fold molar excess of this compound and the cofactor NADP+ for at least 1 hour on ice prior to setting up crystallization trials.
-
-
Crystallization Screening:
-
Use commercially available or in-house prepared crystallization screens to identify initial crystallization conditions.
-
Set up hanging drops by mixing 1-2 µL of the protein-inhibitor complex with an equal volume of the reservoir solution on a siliconized coverslip.
-
Invert the coverslip and seal it over the corresponding reservoir well containing 500 µL of the reservoir solution.
-
-
Optimization of Crystallization Conditions:
-
Once initial crystals are obtained, optimize the conditions by varying the precipitant concentration, pH, and temperature to improve crystal size and quality.
-
A reported crystallization condition for a human aldose reductase complex involves using PEG 6000 as the precipitating agent.[3]
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the drop using a cryo-loop.
-
Briefly soak the crystals in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.
-
Flash-cool the crystals by plunging them into liquid nitrogen.
-
X-ray Data Collection and Structure Determination
-
Data Collection:
-
Mount the flash-cooled crystal on a goniometer in a cryo-stream (100 K).
-
Collect diffraction data using a synchrotron X-ray source.
-
Collect a complete dataset by rotating the crystal.
-
-
Data Processing:
-
Process the diffraction images using software such as XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.
-
Scale and merge the data using programs like SCALA or AIMLESS.
-
-
Structure Solution and Refinement:
-
Solve the structure by molecular replacement using a previously determined structure of aldose reductase as a search model (e.g., PDB ID: 1US0).
-
Build the model of the protein and the bound inhibitor into the electron density map using software like Coot.
-
Refine the structure using programs such as REFMAC5 or PHENIX, including the refinement of atomic coordinates, B-factors, and occupancies.
-
Validate the final model using tools like MolProbity to check for geometric and stereochemical quality.
-
Signaling Pathways and Experimental Workflows
Aldose Reductase (ALR2) Signaling Pathway
Caption: Aldose Reductase (ALR2) in the polyol pathway and related signaling.
AKR1B10 Signaling Pathway
Caption: Signaling pathways modulated by AKR1B10.
Crystallography Experimental Workflow
Caption: Workflow for X-ray crystallography of protein-ligand complexes.
References
Application Notes and Protocols for Evaluating the Antitumor Activity of IDD388
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDD388 is a potent inhibitor of aldo-keto reductase family 1 member B10 (AKR1B10). The overexpression of AKR1B10 has been implicated in the development and progression of various cancers, including lung, breast, and pancreatic cancer. AKR1B10 is associated with resistance to chemotherapy, making it a compelling target for anticancer drug development. By inhibiting AKR1B10, this compound is hypothesized to exert antitumor effects and potentially sensitize cancer cells to existing therapeutic agents.
This document provides detailed protocols for evaluating the in vitro and in vivo antitumor activity of this compound. The following sections outline key experiments to assess its efficacy and elucidate its mechanism of action.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols described below. Specific values for this compound should be determined experimentally.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| A549 | Lung Carcinoma | [To be determined] | [To be determined] |
| MCF-7 | Breast Adenocarcinoma | [To be determined] | [To be determined] |
| PANC-1 | Pancreatic Carcinoma | [To be determined] | [To be determined] |
| HCT116 | Colon Carcinoma | [To be determined] | [To be determined] |
Table 2: Effect of this compound on Apoptosis in A549 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | [To be determined] | [To be determined] |
| This compound | [IC₅₀ value] | [To be determined] | [To be determined] |
| Staurosporine (Positive Control) | 1 | [To be determined] | [To be determined] |
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | [To be determined] | [To be determined] | [To be determined] |
| This compound | [IC₅₀ value] | [To be determined] | [To be determined] | [To be determined] |
| Nocodazole (Positive Control) | 0.1 | [To be determined] | [To be a determined] | [To be determined] |
Table 4: In Vivo Antitumor Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SD |
| Vehicle Control | - | [To be determined] | - | [To be determined] |
| This compound | [Dose 1] | [To be determined] | [To be determined] | [To be determined] |
| This compound | [Dose 2] | [To be determined] | [To be determined] | [To be determined] |
| Cisplatin (Positive Control) | 5 | [To be determined] | [To be determined] | [To be determined] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
-
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PANC-1)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
-
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at its IC₅₀ concentration for 24-48 hours. Include vehicle and positive controls (e.g., staurosporine).
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
-
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% cold ethanol
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo Assay
1. Xenograft Tumor Model
This protocol evaluates the in vivo antitumor efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line (e.g., A549)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Positive control (e.g., cisplatin)
-
Calipers
-
-
Protocol:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, this compound at different doses, positive control).
-
Administer the treatments as per the desired schedule (e.g., daily, every other day) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating the antitumor activity of this compound.
Caption: Postulated signaling pathways modulated by this compound through AKR1B10 inhibition.
Troubleshooting & Optimization
troubleshooting IDD388 solubility issues in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the aldose reductase inhibitor, IDD388.
Troubleshooting Guide
Question: I am having trouble dissolving this compound for my experiment. What are the recommended solvents and procedures?
Answer:
This compound is known to have limited aqueous solubility, which can present challenges in experimental setups. The recommended starting point for solubilizing this compound is using an organic solvent, followed by dilution into your aqueous experimental medium.
Initial Stock Solution Preparation:
-
Primary Recommended Solvent: The solvent of choice for preparing a concentrated stock solution of this compound is dimethyl sulfoxide (DMSO).
-
Solubility in DMSO: this compound is soluble in DMSO at a concentration of up to 125 mg/mL (300.03 mM).[1]
-
Critical Handling Instructions: To achieve this concentration, it is crucial to use ultrasonic treatment. Additionally, DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce the solubility of this compound. Therefore, it is highly recommended to use a fresh, unopened bottle of anhydrous DMSO for preparing your stock solution.[1]
Working Solution Preparation (Dilution into Aqueous Buffers):
Due to its phenoxyacetic acid structure, the aqueous solubility of this compound is expected to be pH-dependent. As a weak acid, it will be more soluble in alkaline (basic) solutions where the carboxylic acid group is deprotonated.
If you are observing precipitation when diluting your DMSO stock into an aqueous buffer (e.g., PBS at pH 7.4), consider the following troubleshooting steps:
-
Lower the Final Concentration: The simplest approach is to decrease the final concentration of this compound in your assay.
-
Increase the pH of the Aqueous Buffer: If your experimental conditions permit, increasing the pH of the aqueous buffer (e.g., to pH 8.0 or higher) can enhance the solubility of this compound.
-
Use a Co-solvent: Incorporating a water-miscible organic co-solvent in your final assay medium can help maintain the solubility of this compound. Ethanol is a common choice. However, it is essential to perform vehicle controls to ensure the co-solvent does not affect your experimental results.
-
Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication of the final working solution can help to redissolve any minor precipitation.
Below is a workflow to guide you through troubleshooting solubility issues with this compound:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the enzyme aldose reductase (ALR2). Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. This pathway converts glucose to sorbitol, which is then oxidized to fructose. Under normal glycemic conditions, this pathway is minor. However, in hyperglycemic states, the increased flux through the polyol pathway and the resulting accumulation of sorbitol can lead to osmotic stress and cellular damage, contributing to diabetic complications. By inhibiting aldose reductase, this compound blocks this pathway.
The Aldose Reductase (Polyol) Pathway is illustrated below:
Q2: What are the known IC50 values for this compound?
A2: this compound exhibits selectivity for aldose reductase (ALR2) over the related enzyme aldehyde reductase (ALR1).
| Target | IC50 |
| Aldose Reductase (ALR2) | 30 nM[1] |
| Aldehyde Reductase (ALR1) | 14 µM[1] |
Q3: How should I store this compound stock solutions?
A3: For long-term storage, it is recommended to store stock solutions of this compound at -80°C for up to 6 months. For shorter-term storage, -20°C for up to one month is acceptable. It is important to protect the stock solution from light.
Q4: My compound appears to be precipitating out of solution over time in my cell culture media. What could be the cause and how can I mitigate this?
A4: Precipitation in cell culture media can be due to several factors:
-
Low Aqueous Solubility: The inherent low solubility of this compound in neutral pH aqueous solutions like cell culture media is the most likely cause.
-
Interaction with Media Components: Components in the media, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and cause them to precipitate.
-
Concentration: The concentration of this compound may be above its solubility limit in the media.
Mitigation Strategies:
-
Confirm Solubility Limit: Perform a solubility test in your specific cell culture media to determine the maximum soluble concentration.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is as low as possible (typically ≤ 0.5%) to minimize solvent-related effects and potential precipitation upon dilution.
-
Fresh Preparations: Prepare fresh working solutions of this compound from your frozen stock for each experiment to avoid issues with compound stability and solubility over time.
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay
This protocol provides a high-throughput method for estimating the aqueous solubility of this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplates (UV-transparent for analysis)
-
Multichannel pipette
-
Plate reader with UV-Vis capabilities
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Use sonication to ensure it is fully dissolved.
-
In a 96-well plate, add 198 µL of the aqueous buffer to a series of wells.
-
Add 2 µL of the 10 mM this compound stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.
-
Perform serial dilutions across the plate. For example, transfer 100 µL from the first well to the next well containing 100 µL of buffer, and repeat to generate a concentration gradient.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance of each well at a wavelength where this compound absorbs and at a non-absorbing wavelength (e.g., 620 nm) to detect light scattering from any precipitate.
-
The highest concentration that does not show significant light scattering is an estimate of the kinetic aqueous solubility.
Protocol 2: Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic solubility, which is a more accurate but lower-throughput method.
Materials:
-
Solid this compound powder
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Methodology:
-
Add an excess amount of solid this compound powder to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-48 hours to allow it to reach equilibrium.
-
After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully remove a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant, if necessary, and determine the concentration of dissolved this compound using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer.
-
The measured concentration represents the equilibrium solubility.
References
Technical Support Center: Optimizing ID-D388 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of ID-D388 for cell-based assays. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ID-D388 and what is its mechanism of action?
A1: ID-D388 is a small molecule inhibitor of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10).[1] AKR1B10 is an enzyme that is overexpressed in several types of cancer and is involved in the reduction of aldehydes and ketones.[1] By inhibiting AKR1B10, ID-D388 can disrupt cellular processes that contribute to cancer cell proliferation and survival.[1]
Q2: What is the recommended starting concentration range for ID-D388 in a cell-based assay?
A2: For initial experiments, a broad concentration range is recommended to determine the optimal dose. A typical starting point for a small molecule inhibitor like ID-D388 would be a serial dilution from 100 µM down to 1 nM. In vitro potency for small molecule inhibitors in cell-based assays is often in the range of <1-10 μM.[2] It is advisable to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Q3: How can I determine the optimal incubation time for ID-D388 treatment?
A3: The optimal incubation time will depend on the specific cell type and the biological question being addressed. A time-course experiment is recommended. You can treat cells with a fixed concentration of ID-D388 (e.g., the approximate IC50) and measure the desired endpoint at various time points (e.g., 6, 12, 24, 48, and 72 hours).
Q4: How do I assess for potential off-target effects of ID-D388?
A4: Off-target effects are a concern with any small molecule inhibitor, especially at higher concentrations.[2] To mitigate this, use the lowest effective concentration of ID-D388 that elicits the desired biological response.[2] Additionally, consider using a negative control compound with a similar chemical structure but no activity against AKR1B10. Comparing the effects of ID-D388 in cells with high and low (or no) expression of AKR1B10 can also help to confirm on-target activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or improper mixing of ID-D388. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with media only. Ensure thorough mixing of the compound in the media before adding to the cells. |
| No observable effect of ID-D388, even at high concentrations | Low or no expression of AKR1B10 in the cell line, compound instability, or incorrect assay endpoint. | Confirm AKR1B10 expression in your cell line via Western Blot or qPCR. Check the stability of ID-D388 in your culture media over the course of the experiment. Ensure the chosen assay is sensitive enough to detect the expected biological effect. |
| High levels of cell death, even at low concentrations of ID-D388 | Off-target toxicity or non-specific effects. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of ID-D388. Use a concentration well below the cytotoxic threshold for your functional assays. Consider a shorter incubation time. |
| Inconsistent IC50 values across experiments | Variations in cell passage number, cell density, or reagent quality. | Use cells within a consistent passage number range for all experiments.[3][4] Optimize and maintain a consistent cell seeding density. Use fresh, high-quality reagents and prepare fresh dilutions of ID-D388 for each experiment. |
Experimental Protocols
Protocol 1: Determining the IC50 of ID-D388 using a Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of ID-D388 on a cancer cell line known to express AKR1B10.
Materials:
-
Cancer cell line expressing AKR1B10
-
Complete cell culture medium
-
ID-D388 stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Phosphate-buffered saline (PBS)
-
DMSO (vehicle control)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of ID-D388 in complete culture medium. A common starting range is from 100 µM to 1 nM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest ID-D388 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared ID-D388 dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (using MTT assay as an example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the ID-D388 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Assessing Target Engagement using Western Blot
This protocol allows for the assessment of whether ID-D388 is engaging its target, AKR1B10, by observing downstream pathway modulation.
Materials:
-
Cancer cell line expressing AKR1B10
-
Complete cell culture medium
-
ID-D388 stock solution
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKR1B10, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of ID-D388 (e.g., below, at, and above the IC50) and a vehicle control for a predetermined time.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin). Analyze the changes in the levels of downstream signaling proteins.
-
Visualizations
Caption: Hypothetical signaling pathway of ID-D388 action.
Caption: Workflow for optimizing ID-D388 concentration.
Caption: Troubleshooting decision tree for ID-D388 assays.
References
improving the stability of IDD388 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of the AKR1B10 inhibitor, IDD388, in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Troubleshooting Guide
Q1: My this compound is precipitating out of my aqueous buffer solution. What can I do?
A1: Precipitation of this compound from aqueous solutions is a common issue, likely due to its low aqueous solubility. Here are several strategies to address this, ranging from simple adjustments to more complex formulation approaches.
Initial Steps:
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Determine the pKa of this compound and adjust the pH of your buffer to a range where the molecule is most soluble. For many compounds, this is 2-3 pH units away from the pKa.[1]
-
Co-solvents: Introducing a water-miscible organic co-solvent can significantly increase the solubility of hydrophobic compounds.[2] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). Start with a low percentage (e.g., 1-5%) and gradually increase as needed, keeping in mind the tolerance of your experimental system to the co-solvent.
Advanced Strategies:
If initial steps are insufficient, more advanced formulation techniques may be necessary.
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules like this compound, increasing their apparent solubility.[3]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[2][4]
Summary of Solubilization Strategies for this compound:
| Strategy | Recommended Starting Concentration/Condition | Potential Issues |
| pH Adjustment | Adjust pH to 2-3 units from pKa | May affect protein stability or cellular assays. |
| Co-solvents (e.g., DMSO, Ethanol) | 1-10% (v/v) | Solvent toxicity in cellular assays. |
| Surfactants (e.g., Tween 80) | 0.01-0.1% (w/v) | Can interfere with certain biological assays. |
| Cyclodextrins (e.g., HP-β-CD) | 1-5% (w/v) | Potential for cytotoxicity at higher concentrations. |
Q2: I'm observing a loss of this compound activity in my cell-based assay over 24-48 hours. Could this be a stability issue?
A2: Yes, a time-dependent loss of activity is a strong indicator of compound instability in your assay medium. This compound may be degrading under the experimental conditions. Consider the following troubleshooting steps.
Potential Causes and Solutions:
-
Hydrolysis: Many small molecules are susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes in cell culture media.
-
Oxidation: Dissolved oxygen can lead to oxidative degradation. This is a common issue for molecules with electron-rich moieties.
-
Light Sensitivity: Exposure to light, especially UV, can cause photodegradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of this compound activity.
Experimental Protocol: Forced Degradation Study
A forced degradation study can help identify the primary degradation pathways.[5][6]
-
Prepare Stock Solutions: Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., DMSO).
-
Stress Conditions: Dilute the stock solution into different aqueous buffers to expose it to various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Incubate at 50°C
-
Photolytic: Expose to UV light (e.g., 254 nm)
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV detection, to quantify the remaining parent compound and detect the appearance of degradation products.
Q3: How can I prepare a stable, high-concentration stock solution of this compound?
A3: Preparing a stable, high-concentration stock solution is crucial for reproducible experiments.[7]
Recommendations for Stock Solutions:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or Ethanol | Minimizes water content to prevent hydrolysis. |
| Concentration | 10-20 mM | A balance between high concentration and solubility limits. |
| Storage Temperature | -20°C or -80°C | Reduces the rate of chemical degradation.[8] |
| Storage Conditions | Aliquot into single-use vials, protect from light | Avoids multiple freeze-thaw cycles and photodegradation. |
Protocol for Preparing this compound Stock Solution:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the target concentration.
-
Vortex or sonicate gently until the compound is fully dissolved.
-
Aliquot the solution into single-use, light-protecting vials.
-
Store the aliquots at -20°C or -80°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies? For initial solubilization, anhydrous DMSO is recommended. For subsequent dilutions into aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: How should I handle and store solid this compound? Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Before use, allow the container to equilibrate to room temperature before opening to prevent water absorption.[7]
Q3: Are there any known incompatibilities of this compound with common lab plastics? While specific data for this compound is not available, it is good practice to use polypropylene or glass containers for preparing and storing stock solutions of small molecules to minimize leaching or adsorption that can occur with other types of plastics.
Q4: What are the potential degradation pathways for a molecule like this compound? Given its chemical structure (polyhalogenated derivative), potential degradation pathways could include:
-
Hydrolysis: Cleavage of susceptible bonds by water.
-
Oxidation: Particularly if the structure contains electron-rich aromatic rings or other oxidizable functional groups.[8]
-
Photodegradation: Halogenated compounds can be susceptible to degradation upon exposure to UV light.
Caption: Potential degradation pathways for this compound.
Q5: How can I confirm the stability of this compound in my specific experimental setup? The most reliable method is to perform a stability study under your specific experimental conditions. This involves incubating this compound in your chosen buffer or media for the duration of your experiment, taking samples at different time points, and quantifying the remaining this compound concentration using a suitable analytical technique like HPLC or LC-MS.
References
- 1. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: IDD388 Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing IDD388 in experimental settings. The information is designed to refine experimental protocols and troubleshoot common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent small molecule inhibitor of Aldose Reductase (AR). It also exhibits inhibitory activity against Aldo-Keto Reductase Family 1 Member B10 (AKR1B10), an enzyme implicated in cancer development and therapeutic resistance.
Q2: What is the mechanism of action of this compound?
A2: this compound functions by blocking the active site of Aldose Reductase, a key enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway converts excess glucose into sorbitol, leading to osmotic stress and cellular damage. By inhibiting AR, this compound prevents the accumulation of sorbitol.[1] Its inhibitory effect on AKR1B10 suggests it may also interfere with signaling pathways associated with cancer cell proliferation and migration.[2][3]
Q3: In which experimental systems can this compound be used?
A3: this compound can be utilized in both in vitro enzymatic assays and cell-based assays. Enzymatic assays are suitable for determining its direct inhibitory effect on purified AR and AKR1B10. Cell-based assays can be employed to investigate its effects on cellular processes such as proliferation, migration, and signaling in relevant cell lines (e.g., cancer cell lines with high AKR1B10 expression or cells susceptible to high glucose-induced damage).
Q4: How should I dissolve and store this compound?
A4: For in vitro assays, this compound can typically be dissolved in DMSO to create a stock solution. For cell-based assays, the final concentration of DMSO should be kept low (usually below 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Always refer to the manufacturer's specific instructions for solubility and storage.
Data Presentation
Table 1: Inhibitory Activity of this compound and Its Derivatives
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Aldose Reductase (AR) | Value not explicitly found, but described as a potent AR inhibitor |
| AKR1B10 | Value not explicitly found, but shows activity | |
| MK181 | Aldose Reductase (AR) | >1000 |
| AKR1B10 | 250 | |
| MK184 | Aldose Reductase (AR) | >1000 |
| AKR1B10 | 120 | |
| MK319 | Aldose Reductase (AR) | >1000 |
| AKR1B10 | 90 | |
| MK204 | Aldose Reductase (AR) | >1000 |
| AKR1B10 | 80[4] |
Note: The provided data is based on available literature and may vary depending on experimental conditions.
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the Polyol Pathway by this compound.
Caption: this compound Inhibition of AKR1B10-Mediated Signaling.
Experimental Protocols
Enzymatic Inhibition Assay for Aldose Reductase (AR)
Objective: To determine the in vitro inhibitory activity of this compound on purified Aldose Reductase.
Materials:
-
Purified human recombinant Aldose Reductase
-
This compound
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations for testing.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
NADPH solution (final concentration typically 0.1-0.2 mM)
-
Diluted this compound or vehicle control (DMSO)
-
-
Add the purified Aldose Reductase enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Cell-Based Assay: Inhibition of AKR1B10-Mediated Cell Migration
Objective: To evaluate the effect of this compound on the migration of cancer cells overexpressing AKR1B10.
Materials:
-
Breast cancer cell line with high endogenous AKR1B10 expression (e.g., BT-20) or a cell line engineered to overexpress AKR1B10 (e.g., MCF-7/AKR1B10).[2]
-
This compound
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Culture the selected cancer cell line to ~80-90% confluency.
-
(Optional, for invasion assay) Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest the cells and resuspend them in serum-free medium at a specific density (e.g., 1 x 10^5 cells/mL).
-
Add different concentrations of this compound or vehicle control (DMSO) to the cell suspension.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell migration/invasion.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the insert with a suitable fixative (e.g., methanol).
-
Stain the fixed cells with crystal violet solution.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Elute the stain from the cells using a destaining solution (e.g., 10% acetic acid).
-
Quantify the eluted stain by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Compare the absorbance values of the this compound-treated groups to the control group to determine the percentage of migration inhibition.
Troubleshooting Guides
Enzymatic Inhibition Assay
| Issue | Possible Cause | Recommendation |
| No or very low enzyme activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot. |
| Incorrect buffer pH or temperature | Verify the pH of the assay buffer and ensure the assay is performed at the optimal temperature for the enzyme. | |
| Substrate or cofactor degradation | Prepare fresh substrate and NADPH solutions for each experiment. | |
| High background signal | Non-enzymatic degradation of NADPH | Run a control reaction without the enzyme to measure the rate of non-enzymatic NADPH oxidation. Subtract this rate from the experimental values. |
| Contaminants in reagents | Use high-purity reagents and water. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for common reagents. |
| Incomplete mixing | Gently mix the contents of the wells after adding each reagent. | |
| Inhibitor appears insoluble | Poor solubility of this compound in the assay buffer | Ensure the final concentration of DMSO is low and consistent across all wells. If solubility is still an issue, consider using a different solvent or a solubilizing agent, but first test its effect on enzyme activity. |
Cell-Based Assays
| Issue | Possible Cause | Recommendation |
| High cell death in control wells | Cytotoxicity of DMSO | Ensure the final DMSO concentration is below toxic levels for your specific cell line (typically <0.1%). Run a vehicle control with the same DMSO concentration as your highest this compound concentration. |
| Suboptimal cell culture conditions | Maintain sterile technique to prevent contamination. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| No effect of this compound on cell migration/viability | This compound concentration is too low | Test a wider range of this compound concentrations, including higher doses. |
| Cell line does not express the target enzyme at sufficient levels | Confirm the expression of AR or AKR1B10 in your chosen cell line using techniques like Western blotting or qPCR. | |
| Assay duration is too short | Increase the incubation time to allow for a measurable effect. | |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding cells into the wells. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity. | |
| Inconsistent scratching in wound healing assays | Use a consistent tool and technique to create the scratch in each well. |
References
addressing off-target effects of IDD388 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of IDD388 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective inhibitor of aldose reductase (ALR2), with a reported IC50 of 30 nM.[1][2] It is significantly more selective for ALR2 compared to the closely related aldehyde reductase (ALR1), for which it has an IC50 of 14 µM.[1][2]
Q2: What are the known or potential off-targets of this compound?
The primary known off-target is aldehyde reductase (ALR1), although with much lower potency.[1][2] Additionally, research on derivatives of this compound suggests that the compound's scaffold may interact with other members of the aldo-keto reductase (AKR) superfamily, such as AKR1B10.[3][4] Researchers should therefore consider potential off-target effects on other AKR family members, especially in cell lines or tissues where they are highly expressed.
Q3: My experimental results with this compound are inconsistent. Could this be due to off-target effects?
Inconsistent results can arise from various factors, including off-target effects.[5] If you observe unexpected phenotypes or data that cannot be explained by the inhibition of ALR2 alone, it is crucial to consider and test for potential off-target interactions. This is particularly relevant if your experimental system expresses high levels of potential off-target proteins like ALR1 or AKR1B10.
Q4: What is a recommended working concentration for this compound in cell-based assays?
The optimal concentration will vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the minimal concentration of this compound that elicits the desired on-target effect. Using concentrations significantly higher than the IC50 for ALR2 may increase the likelihood of off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Cell Toxicity or Phenotype | The observed effect may be due to inhibition of an off-target protein that is critical for cell viability or the specific phenotype being studied. | 1. Confirm Target Engagement: Use a target engagement assay (e.g., CETSA) to confirm that this compound is binding to ALR2 at the concentrations used. 2. Rescue Experiment: If possible, perform a rescue experiment by overexpressing a resistant mutant of ALR2. If the phenotype is not rescued, it is likely due to an off-target effect. 3. Use a Structurally Unrelated Inhibitor: Compare the phenotype observed with this compound to that of a structurally different ALR2 inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect. |
| Discrepancy Between In Vitro and In Vivo Results | The in vivo context can alter drug specificity.[5] Off-target effects may be more pronounced in a whole organism due to differences in protein expression levels across various tissues. | 1. Perform Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions that may be relevant in vivo.[6] 2. Analyze Protein Expression: Profile the expression of ALR2 and potential off-targets (e.g., ALR1, AKR1B10) in the specific cells or tissues being studied. |
| Lack of a Clear Dose-Response Relationship | A complex dose-response curve can indicate that multiple targets are being engaged at different concentrations. | 1. Detailed Dose-Response: Perform a more granular dose-response experiment, spanning a wider range of concentrations. 2. Cellular Thermal Shift Assay (CETSA): Use CETSA to assess the binding of this compound to ALR2 and other potential targets at various concentrations. |
Experimental Protocols & Methodologies
Kinase Selectivity Profiling
To identify potential off-target kinases, this compound can be screened against a large panel of recombinant kinases. This is a crucial step to ensure that observed phenotypes are not due to unintended inhibition of signaling pathways.[6]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Kinase Panel: Select a commercial kinase profiling service that offers a broad panel of human kinases (e.g., >400 kinases).
-
Binding or Activity Assay: The service will typically perform either a binding assay (e.g., KiNativ) or an in vitro kinase activity assay at a fixed concentration of this compound (e.g., 1 µM).
-
Data Analysis: The results are usually provided as a percentage of inhibition or binding relative to a control. Hits are identified as kinases that are significantly inhibited by this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle control or this compound at various concentrations.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate soluble and aggregated proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble ALR2 (and potential off-targets) at each temperature using Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Experimental Workflows and Pathways
Workflow for Investigating Off-Target Effects
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Potential Signaling Interactions of this compound
Caption: Signaling pathways potentially affected by this compound, including on-target and off-target interactions.
References
Technical Support Center: Process Improvements for Large-Scale Synthesis of Aldose Reductase Inhibitors (IDD-388 Class)
Disclaimer: Specific process improvement data and troubleshooting guides for a compound explicitly named "IDD-388" are not publicly available. The following technical support center is a representative guide based on common challenges and solutions encountered in the large-scale synthesis of aldose reductase inhibitors and compounds with similar structural motifs, such as halophenoxyacetic acids.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of IDD-388 class compounds.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Suzuki Coupling Step | 1. Incomplete reaction. 2. Catalyst deactivation. 3. Poor quality of boronic acid or aryl halide. 4. Suboptimal base or solvent. | 1. Monitor reaction progress by TLC or LC-MS. Extend reaction time if necessary. 2. Ensure inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. Consider using a more robust ligand. 3. Check the purity of starting materials. Recrystallize or purify if necessary. 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O). |
| Formation of Impurities | 1. Side reactions due to high temperature. 2. Presence of oxygen or moisture. 3. Impurities in starting materials. | 1. Optimize the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. 2. Degas solvents and use anhydrous conditions where necessary. 3. Purify starting materials before use. |
| Difficulty in Product Purification | 1. Product is highly polar. 2. Presence of closely related impurities. | 1. For polar compounds, consider using reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC).[1][2][3] 2. Optimize the crystallization process to selectively crystallize the desired product. Consider using an anti-solvent crystallization technique.[4] |
| Poor Crystallization | 1. Incorrect solvent system. 2. Presence of impurities inhibiting crystal growth. 3. Supersaturation is too high, leading to amorphous solid. | 1. Screen a variety of solvents and solvent mixtures. 2. Purify the crude product before crystallization. 3. Control the rate of cooling or addition of anti-solvent to manage supersaturation.[5] |
| Inconsistent Batch-to-Batch Results | 1. Variation in raw material quality. 2. Poor control over reaction parameters (temperature, stirring, addition rates). | 1. Implement stringent quality control for all incoming raw materials. 2. Standardize all process parameters and use automated reactors for better control. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of IDD-388 class compounds?
A1: The carbon-carbon bond-forming step, often a Suzuki-Miyaura coupling, is typically a critical step that significantly impacts the overall yield and purity of the final product.[6] Careful optimization of the catalyst, ligand, base, and solvent system is crucial for a successful and scalable process.[7]
Q2: How can I minimize the formation of homocoupling byproducts in the Suzuki reaction?
A2: Homocoupling can arise from the presence of oxygen. To minimize this, ensure thorough degassing of all solvents and maintain a strictly inert atmosphere throughout the reaction. Using the correct stoichiometry of the coupling partners is also important.
Q3: My final compound is a highly polar carboxylic acid, making purification difficult. What strategies can I employ?
A3: Purification of polar compounds can be challenging.[1] Consider using reversed-phase flash chromatography with a C18 column.[3] Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be an effective technique.[1][2] Another approach is to protect the carboxylic acid as an ester, purify the less polar ester, and then deprotect it in the final step.
Q4: What are the key considerations for scaling up the crystallization of the final product?
A4: When scaling up crystallization, it is important to have good control over cooling rates, agitation, and seeding strategy to ensure consistent crystal form (polymorphism), size, and purity.[5][8][9][10] Polymorphism can significantly affect the drug's bioavailability and stability.[8]
Q5: Are there any specific safety precautions for the large-scale synthesis of halogenated aromatic compounds?
A5: Halogenated aromatic compounds should be handled with care as they can be irritants and may have unknown toxicities. Always work in a well-ventilated area or a fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For large-scale operations, consider closed-system transfers to minimize exposure.
Process Optimization Data (Hypothetical Suzuki Coupling Step)
The following table represents hypothetical data for the optimization of a Suzuki coupling reaction, a likely key step in the synthesis of an IDD-388 class compound.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 | 90% |
| 2 | Pd(dppf)Cl₂ (2) | dppf | K₂CO₃ | Toluene/H₂O | 100 | 8 | 85 | 95% |
| 3 | Pd(dppf)Cl₂ (2) | dppf | Cs₂CO₃ | Dioxane/H₂O | 90 | 6 | 92 | 98% |
| 4 | Pd(dppf)Cl₂ (1) | dppf | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 88 | 97% |
This data is illustrative and intended to show the effect of varying reaction parameters.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halo-phenoxyacetic acid derivative with a boronic acid.
Materials:
-
4-Bromo-2-chlorophenoxyacetic acid methyl ester (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.02 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-bromo-2-chlorophenoxyacetic acid methyl ester, phenylboronic acid, and cesium carbonate.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Stir the mixture and begin to degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 6-8 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired coupled product.
Visualizations
Caption: A generalized workflow for the synthesis and purification of a small molecule API.
References
- 1. biotage.com [biotage.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microporetech.com [microporetech.com]
- 5. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 6. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crystalpharmatech.com [crystalpharmatech.com]
- 10. syrris.com [syrris.com]
Technical Support Center: Overcoming Resistance to IDD388 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the AKR1B10 inhibitor, IDD388, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10). AKR1B10 is an enzyme that is overexpressed in various cancers and is associated with resistance to several chemotherapeutic agents. It contributes to chemoresistance by metabolizing and detoxifying anticancer drugs and by regulating cellular signaling pathways involved in cell proliferation and survival.[1][2][3][4] this compound inhibits the enzymatic activity of AKR1B10, thereby aiming to restore sensitivity to chemotherapy and impede cancer cell growth.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to AKR1B10 inhibitors, in general, can be attributed to several factors:
-
Upregulation of AKR1B10 expression: The cancer cells may increase the production of the AKR1B10 protein, thereby requiring higher concentrations of this compound to achieve the same level of inhibition.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of AKR1B10. Key pathways implicated in AKR1B10 signaling include the PI3K/Akt/NF-κB and ERK pathways.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1) and other ABC transporters, can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Activation of the Nrf2 pathway: The transcription factor Nrf2 regulates the expression of several antioxidant and detoxification genes, including AKR1B10.[1][5][6][7] Constitutive activation of the Nrf2 pathway can lead to increased AKR1B10 levels and contribute to resistance.[1][5]
Q3: How can I confirm that my cell line has developed resistance to this compound?
Resistance can be confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line and comparing it to the parental (non-resistant) cell line. A significant increase in the IC50 value indicates the development of resistance.[8] This is typically done using a cell viability assay, such as the MTT or CCK-8 assay.
Troubleshooting Guides
Problem: Decreased efficacy of this compound in my cancer cell line.
Possible Cause 1: Development of Resistance
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment and calculate the IC50 of this compound in your cell line. Compare this to the IC50 of the parental cell line. A significant increase confirms resistance.
-
Investigate Mechanisms:
-
AKR1B10 Expression: Analyze AKR1B10 protein levels by Western blot. An increase in the resistant cells compared to the parental line suggests target upregulation.
-
Signaling Pathway Activation: Use Western blot to examine the phosphorylation status of key proteins in the PI3K/Akt and ERK pathways (e.g., p-Akt, p-ERK). Increased activation in resistant cells may indicate the use of bypass pathways.
-
Drug Efflux: Assess the expression of common drug efflux pumps (e.g., MDR1/ABCB1) using qPCR or Western blot.
-
Nrf2 Activation: Measure the nuclear localization and total protein levels of Nrf2 by Western blot. Increased nuclear Nrf2 suggests pathway activation.
-
-
Possible Cause 2: Experimental Variability
-
Troubleshooting Steps:
-
Cell Line Authenticity: Verify the identity of your cell line using short tandem repeat (STR) profiling.
-
Mycoplasma Contamination: Test your cells for mycoplasma contamination, which can affect cell health and drug response.
-
Reagent Quality: Ensure the quality and correct concentration of your this compound stock solution.
-
Assay Conditions: Standardize cell seeding density and assay duration, as these can influence IC50 values.[8]
-
Strategies to Overcome this compound Resistance
Strategy 1: Combination Therapy
Combining this compound with other therapeutic agents can be an effective strategy to overcome resistance.
-
Inhibitors of Bypass Pathways:
-
PI3K/Akt inhibitors (e.g., LY294002): If you observe activation of the PI3K/Akt pathway, co-treatment with a PI3K inhibitor may restore sensitivity to this compound.
-
MEK/ERK inhibitors (e.g., U0126): If the ERK pathway is activated, a MEK inhibitor could be used in combination with this compound.
-
-
Inhibitors of Drug Efflux Pumps:
-
Verapamil or Tariquidar: If you detect overexpression of efflux pumps, co-treatment with an inhibitor of these pumps may increase the intracellular concentration of this compound.
-
-
Nrf2 Inhibitors:
-
Brusatol or Chrysin: If Nrf2 activation is observed, an Nrf2 inhibitor could be used to decrease AKR1B10 expression and potentially re-sensitize cells to this compound.[6]
-
Strategy 2: Drug Repurposing
Recent studies have explored repurposing existing drugs to inhibit AKR1B10. For example, the cholesterol-lowering drug Ezetimibe and the diabetic neuropathy drug Epalrestat have been identified as potential AKR1B10 inhibitors and could be tested in your resistant cell lines.[9][10][11]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound and Combination Therapies in a Resistant Cancer Cell Line
| Treatment | Parental Cell Line IC50 (µM) | Resistant Cell Line IC50 (µM) | Fold Resistance | Combination Index (CI)* |
| This compound alone | 1.5 | 15.0 | 10.0 | - |
| This compound + PI3K Inhibitor (1 µM) | - | 4.2 | - | < 1 (Synergistic) |
| This compound + MEK Inhibitor (0.5 µM) | - | 5.8 | - | < 1 (Synergistic) |
| This compound + Efflux Pump Inhibitor (2 µM) | - | 3.1 | - | < 1 (Synergistic) |
| This compound + Nrf2 Inhibitor (0.2 µM) | - | 6.5 | - | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of the degree of interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
1. Protocol for Generating this compound-Resistant Cancer Cell Lines [12][13][14][15][16]
This protocol describes a method for generating drug-resistant cancer cell lines by continuous exposure to increasing concentrations of the drug.
-
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell culture flasks
-
MTT or CCK-8 reagent
-
Plate reader
-
-
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitor Cell Viability: At each concentration, monitor cell viability. There will likely be significant cell death initially, but a subpopulation of resistant cells should eventually grow out.
-
Expand and Freeze Stocks: Once a resistant population is established at a certain concentration, expand the cells and freeze down stocks.
-
Confirm Resistance: After establishing a resistant cell line at a significantly higher concentration of this compound, confirm the level of resistance by performing a cell viability assay to determine the new IC50 and compare it to the parental cell line.
-
Stability of Resistance: To check for the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
-
2. Cell Viability (MTT) Assay Protocol
This protocol is for determining the cytotoxic effects of this compound.
-
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and combination drugs if applicable) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
3. Western Blot Protocol for Protein Expression Analysis
This protocol is for analyzing the expression levels of proteins such as AKR1B10, p-Akt, p-ERK, and Nrf2.
-
Materials:
-
Cell lysates from parental and resistant cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound resistance.
Caption: Signaling pathways associated with AKR1B10 and this compound action.
References
- 1. Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers [frontiersin.org]
- 3. In Search for Inhibitors of Human Aldo-Keto Reductase 1B10 (AKR1B10) as Novel Agents to Fight Cancer and Chemoresistance: Current State-of-the-Art and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of AKR1B10 in Physiology and Pathophysiology [mdpi.com]
- 5. Regulation of aldo-keto reductase AKR1B10 gene expression: involvement of transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting AKR1B10 by Drug Repurposing with Epalrestat Overcomes Chemoresistance in Non-Small Cell Lung Cancer Patient-Derived Tumor Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting drug-resistant cancers: in silico repurposing of the cholesterol-lowering drug Ezetimibe for selective inhibition of aldo-keto reductase 1B10 (AKR1B10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cell Culture Academy [procellsystem.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Quantification of IDD388 in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of IDD388 in biological samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow for this compound quantification.
Question: Why am I observing high variability in my replicate samples?
Answer: High variability in replicate samples can stem from several sources throughout the analytical process. Inconsistent sample preparation is a primary culprit. Ensure precise and consistent execution of each step, including pipetting, extraction, and reconstitution. Variability in the biological matrix itself can also contribute; consider matrix-matched calibration standards and quality controls to mitigate this.[1] Instrument performance is another critical factor. Check for fluctuations in the LC pump pressure, autosampler injection volume, and mass spectrometer signal intensity.[2] Regular system suitability tests can help identify and troubleshoot instrument-related variability.
Question: My analyte signal is low or non-existent. What are the potential causes and solutions?
Answer: A weak or absent analyte signal can be due to several factors:
-
Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal for this compound, leading to poor recovery. Experiment with different extraction solvents or solid-phase extraction (SPE) cartridges to improve recovery.
-
Analyte Degradation: this compound may be unstable in the biological matrix or during sample processing.[3][4] Investigate analyte stability under different storage conditions (e.g., temperature, light exposure) and during the analytical method. Consider the use of stabilizing agents if degradation is observed.
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[5][6][7] To address this, improve chromatographic separation to resolve this compound from interfering matrix components, utilize a more effective sample cleanup method, or employ a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[7]
-
Instrumental Issues: Low sensitivity could be due to a dirty ion source, incorrect mass spectrometer settings, or a deteriorating LC column. Perform routine maintenance, tune the mass spectrometer, and check the performance of the analytical column.
Question: I'm observing peak tailing or splitting in my chromatograms. How can I improve peak shape?
Answer: Poor peak shape can compromise the accuracy and precision of quantification. Common causes and solutions include:
-
Column Overload: Injecting too much analyte can lead to peak fronting or tailing. Try diluting the sample or reducing the injection volume.
-
Secondary Interactions: The analyte may be interacting with active sites on the column stationary phase. Consider adjusting the mobile phase pH or using a column with a different chemistry.
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape. Flush the column with a strong solvent or replace it if necessary.
-
Inappropriate Mobile Phase: The composition of the mobile phase may not be optimal for the analyte. Experiment with different solvent strengths and additives to improve peak symmetry.
Frequently Asked Questions (FAQs)
1. What is the recommended sample preparation technique for quantifying this compound in plasma?
For small molecules like this compound in plasma, protein precipitation (PPT) is a common and straightforward initial approach.[8][9] This involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte can be directly injected or further processed. For cleaner extracts and potentially lower matrix effects, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are also excellent options.[7] The choice of method will depend on the required sensitivity and the complexity of the matrix.
2. How can I assess and mitigate matrix effects when quantifying this compound?
Matrix effects, the suppression or enhancement of analyte signal by co-eluting matrix components, are a significant challenge in bioanalysis.[5][6][7] To assess matrix effects, a post-extraction addition method can be used. This involves comparing the signal of the analyte spiked into an extracted blank matrix with the signal of the analyte in a neat solution. A significant difference indicates the presence of matrix effects.
To mitigate these effects:
-
Optimize Chromatography: Improve the separation of this compound from interfering compounds.
-
Enhance Sample Cleanup: Use more rigorous extraction techniques like SPE.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[7]
-
Dilute the Sample: This can reduce the concentration of interfering matrix components, but may compromise sensitivity.[5]
3. What are the critical stability assessments for this compound in biological samples?
Ensuring the stability of this compound throughout the bioanalytical process is crucial for accurate results.[3][4] Key stability assessments include:
-
Freeze-Thaw Stability: Evaluate the stability of the analyte after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Assess stability at room temperature for the duration of sample preparation.
-
Long-Term Stability: Determine stability under frozen storage conditions (-20°C or -80°C) for the expected duration of sample storage.
-
Stock Solution Stability: Confirm the stability of the analyte in the solvent used for stock and working solutions.
-
Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler before injection.
4. What are typical validation parameters for a bioanalytical method for this compound?
A bioanalytical method for this compound should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the analyte's signal.
-
Stability: As described in the previous question.
Quantitative Data Summary
The following tables provide representative quantitative data for the analysis of an aldo-keto reductase inhibitor, Epalrestat, which is structurally similar to this compound. These values can serve as a benchmark for method development and validation for this compound.
Table 1: Representative Linearity and LLOQ Data
| Parameter | Value |
| Linearity Range | 2 - 5,000 ng/mL[9] |
| Correlation Coefficient (r²) | > 0.99[8][10] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[9] |
Table 2: Representative Accuracy and Precision Data
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC (Low) | 6 | < 15% | 85-115% | < 15% | 85-115% |
| MQC (Medium) | 2500 | < 15% | 85-115% | < 15% | 85-115% |
| HQC (High) | 4000 | < 15% | 85-115% | < 15% | 85-115% |
| (Based on typical acceptance criteria for bioanalytical method validation and data for Epalrestat)[8][9] |
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol provides a detailed methodology for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples and quality control (QC) samples on ice.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and centrifuge before injection.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the compound).
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the IS).
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
-
3. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in the unknown samples and QC samples from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified AKR1B10 signaling pathways.[3][8]
References
- 1. Inhibitory selectivity to the AKR1B10 and aldose reductase (AR): insight from molecular dynamics simulations and free energy calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Decoding selectivity: computational insights into AKR1B1 and AKR1B10 inhibition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The Application of Target Information and Preclinical Pharmacokinetic/Pharmacodynamic Modeling in Predicting Clinical Doses of a Dickkopf-1 Antibody for Osteoporosis | Semantic Scholar [semanticscholar.org]
- 10. AKR1B10 inhibits the proliferation and metastasis of hepatocellular carcinoma cells by regulating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for IDD388 in Enzymatic Assays
Welcome to the technical support center for the use of IDD388, a selective aldose reductase (ALR2) inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time in enzymatic assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective and potent inhibitor of aldose reductase (ALR2), an enzyme in the polyol pathway that converts glucose to sorbitol.[1][2] It exhibits significant selectivity for ALR2 over aldehyde reductase (ALR1).[1]
Q2: Why is optimizing incubation time crucial for this compound in ALR2 assays?
A2: Optimizing the incubation time is critical to ensure accurate and reproducible results. An insufficient incubation time may not allow for the inhibitor to reach binding equilibrium with the enzyme, leading to an underestimation of its potency. Conversely, an excessively long incubation can lead to issues such as enzyme denaturation, substrate depletion, and product inhibition, all of which can confound the results.[3] The goal is to measure the initial, linear rate of the reaction where product formation is proportional to time.[4]
Q3: What is a typical starting point for incubation time in an ALR2 inhibition assay?
A3: Based on standard protocols for ALR2 inhibitor screening, a common starting point involves a pre-incubation of the enzyme with the inhibitor (this compound) for 15-20 minutes at a specified temperature (e.g., 25°C or 37°C).[5][6] Following pre-incubation, the reaction is initiated by adding the substrate, and the reaction progress is monitored kinetically for 60-90 minutes.[6][7]
Q4: What are the key factors that can influence the optimal incubation time?
A4: Several factors can affect the optimal incubation time in an enzymatic assay, including:
-
Temperature: Higher temperatures generally increase reaction rates but can also lead to faster enzyme denaturation.[8][9][10]
-
pH: Every enzyme has an optimal pH range for activity.[8][9] For ALR2, assays are typically performed at a pH of 6.2.[5][11]
-
Enzyme and Substrate Concentrations: The concentrations of both the enzyme and the substrate will directly impact the reaction velocity.[7][8][9]
-
Inhibitor Concentration: The concentration of this compound will affect the time required to reach binding equilibrium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Pipetting errors, improper mixing, or temperature gradients across the plate. | Ensure accurate pipetting and thorough mixing of all reagents. Use a temperature-controlled plate reader to maintain a consistent temperature.[12][13] |
| Non-linear reaction progress curves. | Substrate depletion, product inhibition, or enzyme instability. | Decrease the enzyme concentration or the reaction time to ensure you are measuring the initial velocity.[3] Verify that the substrate concentration is not limiting. |
| IC50 value for this compound is higher than expected. | Insufficient pre-incubation time for inhibitor-enzyme binding. | Increase the pre-incubation time of this compound with ALR2 to allow for equilibrium to be reached.[6] |
| No or very low enzyme activity. | Improper storage of enzyme or other reagents, incorrect buffer pH, or expired reagents. | Ensure all reagents are stored at their recommended temperatures and have not expired.[12][13] Verify the pH of the assay buffer. Run a positive control to confirm enzyme activity. |
| Reaction proceeds too quickly to measure accurately. | Enzyme concentration is too high. | Reduce the concentration of the ALR2 enzyme in the assay. |
Experimental Protocols
Protocol 1: Determining the Optimal Pre-incubation Time for this compound
This experiment aims to determine the minimum pre-incubation time required for this compound to achieve maximal inhibition of ALR2.
Materials:
-
Purified human recombinant ALR2
-
This compound
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
96-well, UV-transparent microplate
-
Temperature-controlled microplate reader
Methodology:
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
In the wells of a 96-well plate, add the ALR2 enzyme and the this compound dilutions.
-
Incubate the plate at 25°C for varying pre-incubation times (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes).
-
Initiate the enzymatic reaction by adding a solution of NADPH and DL-glyceraldehyde to each well.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 60 minutes at 25°C.
-
Calculate the initial reaction rates for each condition.
-
Plot the percentage of inhibition versus the pre-incubation time for a fixed concentration of this compound. The optimal pre-incubation time is the point at which the inhibition reaches a plateau.
Protocol 2: Determining the Optimal Reaction Time for ALR2 Activity
This experiment is designed to identify the linear range of the ALR2 enzymatic reaction.
Methodology:
-
Set up a reaction mixture containing ALR2, NADPH, and phosphate buffer in a 96-well plate.
-
Initiate the reaction by adding DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm over an extended period (e.g., 2 hours) in kinetic mode.
-
Plot the absorbance versus time.
-
The optimal reaction time for calculating the initial velocity is the linear portion of this curve, typically within the first 5-10% of substrate consumption.
Data Presentation
Table 1: Example Data for Determining Optimal Pre-incubation Time
| Pre-incubation Time (minutes) | % Inhibition (at a fixed this compound concentration) |
| 0 | 35.2 |
| 5 | 55.8 |
| 10 | 70.1 |
| 15 | 82.5 |
| 20 | 83.1 |
| 30 | 82.9 |
| 45 | 83.5 |
| 60 | 83.2 |
Based on this hypothetical data, a pre-incubation time of 15-20 minutes appears to be optimal.
Table 2: Example Data for Determining the Linear Reaction Range
| Time (minutes) | Absorbance at 340 nm |
| 0 | 1.000 |
| 5 | 0.952 |
| 10 | 0.905 |
| 15 | 0.858 |
| 20 | 0.811 |
| 30 | 0.735 |
| 45 | 0.650 |
| 60 | 0.580 |
In this example, the reaction is linear for approximately the first 20-30 minutes.
Visualizations
Caption: Workflow for optimizing this compound pre-incubation time.
Caption: Factors influencing optimal incubation time.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 4. content.abcam.com [content.abcam.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmrservice.com [bmrservice.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. brieflands.com [brieflands.com]
- 10. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 11. Aldose Reductase Inhibition Assay: Significance and symbolism [wisdomlib.org]
- 12. Optimization of Immobilized Aldose Reductase Isolated from Bovine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Confirming the Antitumor Properties of IDD388 In Vivo: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the potential in vivo antitumor properties of IDD388, a potent aldose reductase (AR) inhibitor. While direct in vivo efficacy data for this compound in cancer models is not yet publicly available, this document synthesizes preclinical data from studies on selective inhibitors of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) and from AKR1B10 knockdown experiments. Given that derivatives of this compound are being developed as highly selective AKR1B10 inhibitors, the data presented here offer a strong rationale for the anticipated antitumor activity of this compound and its analogs.
Executive Summary
Aldo-keto reductase 1B10 (AKR1B10) is increasingly recognized as a key player in tumorigenesis and chemoresistance. Its inhibition has been shown to impede cancer cell proliferation, migration, and invasion, and to induce apoptosis. This guide examines the in vivo antitumor effects of targeting AKR1B10, providing a basis for evaluating the potential of this compound as a novel anti-cancer agent. Preclinical studies using xenograft models of pancreatic, liver, and gastric cancer have demonstrated significant tumor growth inhibition upon treatment with AKR1B10 inhibitors or following genetic knockdown of AKR1B10. These findings strongly suggest that this compound, as a potent scaffold for AKR1B10 inhibitors, holds considerable promise for cancer therapy.
Comparative In Vivo Efficacy of AKR1B10 Inhibition
The following tables summarize the quantitative data from key in vivo studies that demonstrate the antitumor effects of targeting AKR1B10. This data serves as a benchmark for the expected efficacy of this compound and its derivatives.
Table 1: Antitumor Activity of AKR1B10 Inhibitors in Xenograft Models
| Cancer Type | Model | Treatment | Dosing Regimen | Outcome | Reference |
| Pancreatic Carcinoma | CD18 Human Pancreatic Carcinoma Cell Xenograft in Nude Mice | Oleanolic Acid | Not Specified | Significant reduction in tumor weight (0.35 ± 0.05g vs. 0.52 ± 0.07g in control, p<0.05) | [1] |
| Hepatocellular Carcinoma | HepG2 Xenograft in Nude Mice | Epalrestat + Sorafenib | Not Specified | Enhanced tumor growth inhibition compared to Sorafenib alone | [2][3] |
Table 2: Antitumor Activity of AKR1B10 Knockdown in Xenograft Models
| Cancer Type | Model | Method | Outcome | Reference |
| Pancreatic Carcinoma | CD18 Human Pancreatic Carcinoma Cell Xenograft in Nude Mice | shRNA knockdown | Significant reduction in tumor weight (0.25 ± 0.06g vs. 0.52 ± 0.07g in control, p=0.01) | [4] |
| Gastric Cancer | MKN45 Cell Xenograft in Nude Mice | shRNA knockdown | Increased tumor size and weight in the knockdown group, suggesting a tumor suppressor role in this context. | [5] |
| Hepatocellular Carcinoma | MHCC97H Hepatoma Cell Xenograft in Nude Mice | shRNA silencing | Inhibition of tumor growth | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo xenograft studies investigating the antitumor effects of AKR1B10 inhibition.
Pancreatic Cancer Xenograft Model (adapted from[1])
-
Cell Culture: Human pancreatic carcinoma cells (e.g., CD18) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Male nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: 1 x 10^6 CD18 cells are suspended in 100 µL of serum-free medium and injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The treatment group receives the AKR1B10 inhibitor (e.g., Oleanolic Acid) via a specified route and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment), mice are euthanized, and tumors are excised and weighed.
-
Analysis: Tumor growth curves and final tumor weights are compared between the treatment and control groups. Immunohistochemical analysis of tumor tissue can be performed to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
Hepatocellular Carcinoma Xenograft Model (adapted from[2][3])
-
Cell Culture: Human hepatocellular carcinoma cells (e.g., HepG2) are maintained in standard culture conditions.
-
Animal Model: Nude mice are utilized for tumor implantation.
-
Tumor Implantation: A suspension of HepG2 cells is injected subcutaneously into the mice.
-
Treatment Groups: Mice with established tumors are randomized into four groups: control (vehicle), AKR1B10 inhibitor (e.g., Epalrestat) alone, standard chemotherapy (e.g., Sorafenib) alone, and combination therapy.
-
Monitoring: Tumor volume and body weight are monitored throughout the experiment.
-
Outcome Assessment: The therapeutic effect is evaluated by comparing tumor volume, tumor weight, and the tumor growth inhibition rate (T/C ratio) among the different groups.
-
Mechanism of Action Studies: Excised tumors are analyzed by Western blot for key signaling proteins (e.g., mTOR pathway) and by immunohistochemistry for markers of apoptosis and autophagy.
Signaling Pathways and Experimental Workflow
The antitumor effects of AKR1B10 inhibition are mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
References
- 1. Knockdown or inhibition of Aldo-keto reductase 1B10 inhibits pancreatic carcinoma growth via modulating Kras - E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AKR1B10 Inhibitor Epalrestat Facilitates Sorafenib-Induced Apoptosis and Autophagy Via Targeting the mTOR Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-silico and In-vitro Molecular Analysis of Oleanolic Acid and Cisplatin on Pancreatic Cancer (Panc-1 Cell Line) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AKR1B10 inhibits the proliferation and migration of gastric cancer via regulating epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of IDD388 and Its Derivatives for AKR1B10
This guide provides a detailed comparison of the inhibitory selectivity of IDD388 and its polyhalogenated derivatives for aldo-keto reductase family member 1B10 (AKR1B10), a promising target in cancer therapy. Due to its high structural similarity to aldose reductase (AR or AKR1B1), developing selective inhibitors is crucial. This document presents supporting experimental data, detailed methodologies, and a visual representation of inhibitor selectivity.
Data Presentation: Inhibitory Activity and Selectivity
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and its derivatives against human AKR1B10 and its closely related homolog, AKR1B1. The selectivity index is calculated as the ratio of the IC50 for AKR1B1 to the IC50 for AKR1B10. A higher selectivity index indicates a greater preference for inhibiting AKR1B10.
| Compound | AKR1B10 IC50 (nM) | AKR1B1 (AR) IC50 (nM) | Selectivity Index (AKR1B1/AKR1B10) |
| This compound | >1000 | 15 | <0.015 |
| MK181 | 1000 | 10 | 0.01 |
| MK184 | 100 | 100 | 1 |
| MK319 | >1000 | 200 | <0.2 |
| MK204 | 80 | 1000 | 12.5 |
Data compiled from studies on polyhalogenated derivatives of this compound.[1][2][3]
The introduction of bromine (Br) substituents on the aryl moiety of this compound derivatives was shown to decrease potency against AR while improving it for AKR1B10.[1][2][3] Notably, MK204 emerged as the most potent and selective inhibitor for AKR1B10 in this series.[2][3] The structural basis for this enhanced selectivity lies in the ability of the bulkier derivatives to induce an "inner specificity pocket" in AKR1B10, involving a π-π stacking interaction with Trp112, an interaction not possible in AR.[1][2][3]
Experimental Protocols
The following is a representative protocol for determining the IC50 values of inhibitors against AKR1B10 and AKR1B1, based on commonly used methods.
Enzyme Activity Inhibition Assay
This assay spectrophotometrically measures the decrease in NADPH absorbance at 340 nm, which is consumed during the enzymatic reduction of a substrate.
Materials:
-
Recombinant human AKR1B10 and AKR1B1 (AR) proteins
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate buffer (0.1 M, pH 7.0 or 6.7)
-
Inhibitor compounds (this compound and its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of DL-glyceraldehyde in the assay buffer.
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Reaction Mixture:
-
In each well of the 96-well plate, add the following components in order:
-
Sodium phosphate buffer
-
Inhibitor solution at various concentrations (or solvent for control wells)
-
AKR1B10 or AKR1B1 enzyme solution
-
-
Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add the substrate (DL-glyceraldehyde) to each well to start the enzymatic reaction.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (rate of NADPH consumption) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve using non-linear regression analysis.[4]
-
Mandatory Visualization
The following diagram illustrates the concept of inhibitor selectivity, comparing a non-selective inhibitor with a selective inhibitor for AKR1B10.
Caption: Logical flow of inhibitor selectivity for AKR1B10.
References
Validating the Mechanism of Action of IDD388 Through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of the mechanism of action for IDD388, a potent small molecule inhibitor. By integrating experimental data with detailed protocols, we objectively compare this compound's performance with alternative compounds and elucidate its biological function through genetic knockdown approaches.
Introduction to this compound and its Targets
This compound is a selective and potent inhibitor of aldose reductase (AR), also known as aldo-keto reductase family 1 member B1 (AKR1B1), and shows significant activity against the structurally similar enzyme, aldo-keto reductase family 1 member B10 (AKR1B10)[1][2]. Both enzymes are NADPH-dependent reductases that catalyze the conversion of aldehydes and ketones to their corresponding alcohols[3][4]. While AKR1B1 is widely studied for its role in diabetic complications via the polyol pathway, AKR1B10 has emerged as a promising target in cancer therapy due to its overexpression in various tumors and its role in chemoresistance[3][5][6][7].
The validation of a small molecule's mechanism of action is a critical step in drug development. Genetic knockdown, using techniques such as small interfering RNA (siRNA), offers a powerful method to confirm that the biological effects of a compound are directly attributable to the modulation of its intended target.
Comparative Analysis of this compound and Alternatives
This compound's efficacy is benchmarked against other known inhibitors of AKR1B1 and AKR1B10. The following table summarizes the inhibitory activities and primary targets of these compounds.
| Compound | Primary Target(s) | IC50 (AKR1B10) | IC50 (AKR1B1/AR) | Key Characteristics | Reference(s) |
| This compound | AKR1B1, AKR1B10 | Not explicitly stated, but potent | Potent inhibitor | Dual inhibitor of AKR1B1 and AKR1B10. | [2][8] |
| MK204 | AKR1B10 | 80 nM | Less potent than on AKR1B10 | A derivative of this compound, highly selective for AKR1B10. | [2] |
| HCCFA | AKR1B10 | Potent and selective | Low inhibitory potency | Selective inhibitor of AKR1B10. | [9] |
| Zopolrestat | AKR1B1, AKR1B10 | Inhibitory activity | Potent inhibitor | Non-competitive inhibitor of AKR1B10. | [6][10] |
| Sorbinil | AKR1B1, AKR1B10 | Inhibitory activity | Potent inhibitor | Non-competitive inhibitor of wild-type AKR1B10. | [10][11] |
| Epalrestat | AKR1B1 | Potent inhibitor | Potent inhibitor | Approved for use in some countries for diabetic neuropathy. | [11][12] |
| Tolrestat | AKR1B1 | Inhibitory activity | Potent inhibitor | Withdrawn from market due to toxicity. | [12][13] |
| Fidarestat | AKR1B1 | Poor inhibitor | Potent inhibitor | A cyclic imide ARI. | [11][14] |
| Fenofibrate | AKR1B10 | Inhibitory activity | Not specified | A fibrate drug with mixed non-competitive inhibition of AKR1B10. | [10] |
Signaling Pathways Modulated by this compound's Targets
The biological effects of inhibiting AKR1B1 and AKR1B10 can be understood by examining their roles in cellular signaling.
AKR1B10 Signaling Pathways: In cancer cells, AKR1B10 has been shown to modulate several key signaling pathways that are critical for cell proliferation, migration, and survival. These include the PI3K/AKT/NF-κB and the ERK signaling pathways[15][16][17]. Inhibition of AKR1B10 is therefore expected to disrupt these pro-tumorigenic signaling cascades.
AKR1B1 (Aldose Reductase) Signaling Pathway: The primary role of AKR1B1 is in the polyol pathway, where it converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to osmotic stress and the generation of reactive oxygen species (ROS), contributing to diabetic complications[18][19]. Additionally, AKR1B1 has been shown to interact with and augment AKT/mTOR signaling, promoting hepatocarcinogenesis[6]. It also plays a role in regulating the ERK1/2 MAPK signaling pathway[20].
Experimental Validation of this compound's Mechanism of Action using siRNA
To confirm that the cellular effects of this compound are mediated through the inhibition of AKR1B1 and/or AKR1B10, a genetic knockdown experiment using siRNA is the gold standard. The workflow for such an experiment is outlined below.
Expected Outcomes and Interpretation:
| Experimental Group | Expected Effect of this compound on Phenotype (e.g., reduced proliferation) | Rationale |
| Control siRNA | Significant reduction in proliferation | This compound inhibits both AKR1B1 and AKR1B10, leading to a measurable biological effect. |
| AKR1B1 siRNA | Reduced proliferation, potentially less pronounced than in the control group. The effect of this compound may be diminished. | The effect of this compound on AKR1B1 is masked by the knockdown. The remaining effect is due to AKR1B10 inhibition. |
| AKR1B10 siRNA | Reduced proliferation, potentially less pronounced than in the control group. The effect of this compound may be significantly diminished. | The effect of this compound on AKR1B10 is masked by the knockdown. The remaining effect is due to AKR1B1 inhibition. |
If the phenotypic effect of this compound is significantly attenuated in the cells with AKR1B10 knockdown, it provides strong evidence that AKR1B10 is a primary target through which this compound exerts its anti-proliferative effects. A similar, though potentially less pronounced, attenuation would be expected with AKR1B1 knockdown, depending on the relative contribution of each enzyme to the observed phenotype in the specific cell line.
Experimental Protocols
siRNA-Mediated Gene Knockdown
This protocol outlines the general steps for transiently knocking down the expression of AKR1B1 and AKR1B10 in a cancer cell line (e.g., A549 lung cancer cells).
Materials:
-
A549 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
siRNA targeting human AKR1B1 (pre-designed and validated)
-
siRNA targeting human AKR1B10 (pre-designed and validated)
-
Non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed A549 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA (control, AKR1B1, or AKR1B10) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex to each well containing cells and 1.8 mL of fresh culture medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells for protein extraction and subsequent Western blot analysis to confirm the knockdown of AKR1B1 and AKR1B10.
Western Blot for Protein Expression Analysis
This protocol is for verifying the knockdown of target proteins and assessing the impact on downstream signaling molecules.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Tris-Glycine transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-AKR1B1, anti-AKR1B10, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to quantify protein expression levels, normalizing to the loading control.
-
Conclusion
The combination of pharmacological inhibition with this compound and genetic knockdown of its targets, AKR1B1 and AKR1B10, provides a robust framework for validating its mechanism of action. The experimental design outlined in this guide allows for a clear and objective assessment of this compound's on-target effects and its functional consequences in a cellular context. This rigorous approach is essential for advancing our understanding of this compound's therapeutic potential and for the development of novel, targeted therapies.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aldo Keto Reductases AKR1B1 and AKR1B10 in Cancer: Molecular Mechanisms and Signaling Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKR1B1 - Wikipedia [en.wikipedia.org]
- 5. The Role of AKR1B10 in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. In Search for Inhibitors of Human Aldo-Keto Reductase 1B10 (AKR1B10) as Novel Agents to Fight Cancer and Chemoresistance: Current State-of-the-Art and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rev.com [bio-rev.com]
- 10. Inhibiting wild-type and C299S mutant AKR1B10; a homologue of aldose reductase upregulated in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Perspective on the Structural Basis for Human Aldo-Keto Reductase 1B10 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Frontiers | Aldo-Keto Reductases 1B in Endocrinology and Metabolism [frontiersin.org]
- 19. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
Navigating the Landscape of AKR1B10 Inhibition: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of targeting Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) in oncology. Due to a scarcity of publicly available preclinical data on IDD388, this guide will focus on the well-documented AKR1B10 inhibitor, epalrestat, as a prime example, while also discussing the broader class of AKR1B10 inhibitors, including this compound.
Introduction to AKR1B10: A Promising Target in Oncology
Aldo-keto reductase family 1 member B10 (AKR1B10) is an enzyme that has garnered significant attention in cancer research. Its expression is elevated in several solid tumors, including non-small cell lung cancer, breast cancer, hepatocellular carcinoma, and pancreatic cancer. Overexpression of AKR1B10 has been linked to cancer cell proliferation, invasion, and resistance to chemotherapy, making it a compelling target for therapeutic intervention. AKR1B10 is involved in multiple cellular processes that contribute to tumorigenesis, including the detoxification of cytotoxic aldehydes, regulation of retinoic acid signaling, and modulation of lipid metabolism. Inhibition of AKR1B10 presents a promising strategy to sensitize cancer cells to existing therapies and inhibit tumor growth.
Mechanism of Action: The AKR1B10 Signaling Nexus
AKR1B10 influences several critical signaling pathways implicated in cancer progression. By inhibiting AKR1B10, compounds like epalrestat can disrupt these oncogenic signaling cascades. The primary pathways affected include:
-
PI3K/AKT Pathway: This pathway is central to cell survival, proliferation, and growth. AKR1B10 activity has been shown to support the activation of this pathway, and its inhibition can lead to decreased cancer cell survival.
-
ERK Pathway: The ERK pathway is a key regulator of cell proliferation, differentiation, and migration. AKR1B10 can promote the activation of this pathway, and its inhibition can curtail cancer cell proliferation and metastasis.
-
NF-κB Pathway: This pathway is crucial for inflammation and cell survival. AKR1B10 can activate NF-κB signaling, contributing to a pro-tumorigenic inflammatory microenvironment.
Below is a diagram illustrating the central role of AKR1B10 in these signaling pathways.
Unraveling the Structure-Activity Relationship of IDD388 Derivatives as Selective AKR1B10 Inhibitors
A detailed comparison of IDD388 and its polyhalogenated derivatives reveals key structural determinants for potent and selective inhibition of Aldo-Keto Reductase 1B10 (AKR1B10), a promising target in cancer therapy. This guide provides a comprehensive analysis of their structure-activity relationship (SAR), supported by experimental data, detailed protocols, and mechanistic insights.
Researchers in the field of drug discovery and development are constantly seeking novel strategies to design selective inhibitors for therapeutic targets. A recent study on this compound, a potent inhibitor of Aldose Reductase (AR), and its newly synthesized polyhalogenated derivatives has shed light on the structural modifications that can significantly enhance selectivity towards AKR1B10, an enzyme implicated in various cancers.[1] This guide delves into the comparative analysis of these compounds, offering valuable insights for the rational design of next-generation AKR1B10 inhibitors.
Comparative Inhibitory Activity of this compound Derivatives
The inhibitory potency of this compound and its derivatives, including MK181, MK184, MK319, and MK204, was evaluated against both human AKR1B10 and the closely related AR. The half-maximal inhibitory concentration (IC50) values, summarized in the table below, demonstrate a clear trend in how the degree and position of bromine substitution on the halophenoxyacetic acid moiety influence inhibitory activity and selectivity.
| Compound | AKR1B10 IC50 (nM) | AR IC50 (nM) | Selectivity Index (AR/AKR1B10) |
| This compound | 1500 | 30 | 0.02 |
| MK181 | 900 | 100 | 0.11 |
| MK184 | 200 | 500 | 2.5 |
| MK319 | 150 | 800 | 5.3 |
| MK204 | 80 | >10000 | >125 |
The data reveals that while the parent compound, this compound, is a potent AR inhibitor, it exhibits weak activity against AKR1B10.[1] Progressive bromination of the aryl moiety leads to a significant shift in selectivity. Notably, MK204, a tribromo-derivative, emerged as the most potent and selective AKR1B10 inhibitor with an IC50 of 80 nM and a selectivity index greater than 125-fold over AR.[1]
Structure-Activity Relationship (SAR) Analysis
The observed differences in inhibitory activity can be attributed to specific structural features of the derivatives and their interactions with the respective enzyme active sites.
-
Role of Bromine Substitution: The introduction of bromine atoms on the aryl ring of the halophenoxyacetic acid scaffold is a key determinant of AKR1B10 inhibitory potency and selectivity.[1]
-
Steric Hindrance in AR: The presence of bromine atoms, particularly at the ortho position, creates steric hindrance within the prototypical specificity pocket of AR, leading to decreased binding affinity.[1]
-
Favorable Interactions in AKR1B10: In contrast, the bulkier polyhalogenated derivatives, such as MK184, MK319, and MK204, induce the opening of an inner specificity pocket in AKR1B10. This allows for favorable π-π stacking interactions between the aryl moiety of the inhibitor and the side chain of Trp112 in its native conformation, an interaction not possible in AR.[1]
-
Halogen Bonding: The most potent derivative, MK204, is capable of forming a strong halogen bond with the protein, further enhancing its binding affinity and inhibitory potency.[1]
The following diagram illustrates the logical flow of the structure-activity relationship established for these this compound derivatives.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling IDD388
Disclaimer: The following guidance is based on established best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. As "IDD388" does not correspond to a publicly documented substance, it is imperative to treat it as a substance of unknown toxicity and hazard. A thorough risk assessment must be conducted before any handling.
This document provides a procedural framework for the safe handling and disposal of this compound, designed to provide immediate and essential safety information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to hazardous materials.[1] A comprehensive hazard assessment of the specific work tasks and environment is crucial for selecting the correct PPE.[2] The following table summarizes the recommended PPE for handling this compound, assuming it is a potent chemical compound with potential for dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with compatible nitrile gloves.[3] Check for breakthrough times and consider the EN 388 standard for mechanical risks if applicable.[4] | To prevent skin contact and absorption of the chemical. Double gloving provides an extra layer of protection against contamination. |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles with side shields or a full-face shield.[1] | To protect the eyes and face from splashes, aerosols, and flying particles. |
| Body Protection | A disposable, fluid-resistant, and flame-retardant lab coat or a full-body suit, depending on the scale of the operation and the assessed risk.[2] | To protect the skin and clothing from contamination. |
| Respiratory Protection | A properly fitted N95 respirator at a minimum.[2] For highly volatile or aerosolizing procedures, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary. | To prevent inhalation of airborne particles or aerosols. |
| Foot Protection | Closed-toe shoes, preferably with slip-resistant soles. Shoe covers may be required in designated areas. | To protect the feet from spills and falling objects. |
Experimental Protocols
Handling Protocol for this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure a designated handling area is clearly marked and equipped with a chemical fume hood.
-
Verify that the fume hood is functioning correctly.
-
Assemble all necessary materials, including this compound, solvents, and equipment, within the fume hood.
-
Prepare a waste container for this compound-contaminated materials.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Perform all manipulations of this compound within the chemical fume hood.
-
Use the smallest quantity of this compound necessary for the experiment.
-
Avoid direct contact with the substance. Use appropriate tools for transfer and handling.
-
Keep all containers of this compound sealed when not in use.
-
In case of a spill, follow the emergency spill response protocol.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Properly label and store any remaining this compound in a secure, designated location.
-
Doff PPE in the correct order to avoid self-contamination.
-
Dispose of all contaminated materials in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Protocol for this compound Waste
Proper disposal of hazardous waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams.
-
Use separate, clearly labeled containers for solid and liquid waste contaminated with this compound.
-
-
Waste Containment:
-
Use leak-proof, chemically compatible containers for all this compound waste.
-
Ensure containers are securely sealed to prevent spills or volatilization.
-
Label waste containers with "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.
-
-
Waste Storage:
-
Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment in case of a leak.
-
-
Waste Disposal:
Visualizations
The following diagrams illustrate key workflows for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision-making logic for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
